4-(Chloromethyl)-2-methoxypyridine hydrochloride
Description
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Properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDWIGUXCXCNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627045 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-96-6 | |
| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Chloromethyl)-2-methoxypyridine hydrochloride physical properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available physical property data for 4-(Chloromethyl)-2-methoxypyridine hydrochloride. It is important to note that publicly available data for this specific compound is limited. The information presented herein is compiled from various chemical and safety data sources. Researchers should exercise caution and verify this information through their own analytical methods.
Compound Identification and Properties
The table below summarizes the known physical and chemical properties of 4-(Chloromethyl)-2-methoxypyridine .
| Property | Value | Source(s) |
| CAS Number | 355013-79-5 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Boiling Point | 237.3 °C | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Density | Data not available |
Note on Isomeric and Substituted Analogs: A significant amount of data is available for the isomeric compound, 2-(Chloromethyl)-4-methoxypyridine hydrochloride, and the substituted analog, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride[2][3]. The latter is a well-documented intermediate in the synthesis of Omeprazole[2]. Researchers should be careful not to confuse the data for these compounds with the subject of this guide. For instance, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) has a reported melting point of approximately 128-131 °C and is soluble in water[2].
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above for 4-(Chloromethyl)-2-methoxypyridine were not found in the reviewed literature. Standard analytical techniques such as Differential Scanning Calorimetry (DSC) for melting point, gas chromatography-mass spectrometry (GC-MS) for purity and molecular weight confirmation, and solubility assays would be appropriate for characterizing this compound.
Chemical Relationships
The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of a basic compound.[4] The following diagram illustrates the simple acid-base reaction to form the hydrochloride salt from the free base.
Caption: Formation of the hydrochloride salt.
Safety and Handling
Based on available data for the free base, 4-(Chloromethyl)-2-methoxypyridine is classified as an irritant.[1] The following GHS hazard statements apply:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
The following diagram outlines a general workflow for responding to a chemical spill, which is applicable to handling this compound.
Caption: Workflow for responding to a chemical spill.
References
An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key heterocyclic intermediate. Its utility in organic synthesis, particularly in the construction of complex pharmaceutical molecules, stems from the reactive chloromethyl group attached to the methoxypyridine core. This guide details its chemical properties, outlines general protocols for its synthesis and purification, and discusses its role as a building block in drug development.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its application in research and development. The key identifiers and available physicochemical data for this compound are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(chloromethyl)-2-methoxypyridine;hydrochloride |
| CAS Number | 193001-96-6[1][2][3] |
| Molecular Formula | C₇H₉Cl₂NO[2] |
| Molecular Weight | 194.06 g/mol [2] |
| Canonical SMILES | COC1=NC=CC(=C1)CCl.Cl |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Purity | ≥98% (Typical commercial grade)[2] |
| Density | Data not reported in reviewed literature[4] |
| Melting Point | Data not reported |
| Appearance | Data not reported |
Synthesis and Purification Protocols
While a specific, peer-reviewed synthesis protocol for this compound (CAS 193001-96-6) is not detailed in the available literature, a general method can be inferred from the synthesis of its isomers and structurally related compounds. The most common pathway involves the chlorination of the corresponding hydroxymethylpyridine precursor.
This protocol is based on the established conversion of (4-methoxy-pyridin-2-yl)-methanol to its corresponding chloromethyl derivative and should be optimized for the 4-chloromethyl isomer.[5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend or dissolve (2-methoxy-pyridin-4-yl)-methanol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or triphosgene (1.1-1.5 eq.), dropwise via the dropping funnel while maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting crude solid or oil is this compound.
Crude chloromethylpyridine hydrochlorides often contain unreacted starting materials and side-products.[6] A solvent wash is an effective initial purification step.[6]
-
Slurry Formation: Transfer the crude solid product to a beaker and add a suitable organic solvent or solvent mixture in which the desired product has low solubility, but impurities are more soluble. A mixture of acetone and petroleum ether has proven effective for related compounds.[6] Other potential solvents include toluene or isopropanol.[7]
-
Washing: Stir the resulting slurry vigorously for 30 minutes at a controlled temperature (e.g., room temperature or 0°C).
-
Isolation: Isolate the purified solid by filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold wash solvent to remove residual impurities.[6]
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight. The purity of the final product should be confirmed by HPLC.[7]
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed.
Table 3: Analytical Methods for Characterization
| Technique | Purpose |
|---|---|
| HPLC | The primary method for determining the purity of the compound and quantifying impurities.[6] |
| TLC | Used for rapid, qualitative monitoring of reaction progress and purification efficiency.[6] |
| NMR Spectroscopy | Confirms the chemical structure of the compound and helps identify unknown impurities.[6] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, further confirming the compound's identity.[6] |
This protocol is based on methods used for analogous pyridine derivatives and should be validated for this specific compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size) is often suitable for this class of compounds.[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and a polar organic solvent like acetonitrile or methanol.[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where the pyridine chromophore absorbs, such as 210 nm or 254 nm.[8]
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total peak area.
Role in Drug Development and Chemical Reactivity
This compound is a valuable intermediate due to its inherent reactivity. The electron-withdrawing nature of the pyridine ring and the nitrogen atom activates the chloromethyl group, making it a potent electrophile susceptible to nucleophilic substitution.
This reactivity profile is exploited in the synthesis of Active Pharmaceutical Ingredients (APIs). Structurally similar compounds, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, are well-documented key intermediates in the industrial synthesis of proton pump inhibitors (PPIs) like Omeprazole and Pantoprazole, respectively.[8][9] In these syntheses, the chloromethylpyridine fragment is coupled with a benzimidazole thiol derivative.
The logical relationship is that the chloromethyl group serves as a reactive handle to link the pyridine moiety to another heterocyclic system, forming the core structure of the final drug molecule.
References
- 1. Buy Sodium dichloro-s-triazinetrione dihydrate (EVT-359729) | 51580-86-0 [evitachem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 193001-96-6|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cionpharma.com [cionpharma.com]
4-(Chloromethyl)-2-methoxypyridine hydrochloride molecular weight and density
An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-methoxypyridine hydrochloride
This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a focus on its molecular weight and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate stoichiometric calculations in experimental designs and for the analytical characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂NO | [1][2] |
| CAS Number | 193001-96-6 | [1][3][4] |
| Molecular Weight | 194.06 g/mol | [1] |
| Density | Not reported in available literature. |
Experimental Protocols
While the density of this compound is not publicly documented, it can be determined experimentally. The following sections outline generalized protocols for the determination of molecular weight and density applicable to solid organic compounds.
Determination of Molecular Weight (Mass Spectrometry)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a standard method for confirming the molecular weight of a compound with high accuracy.
Methodology:
-
Sample Preparation: A small amount of the analyte is dissolved in a suitable volatile solvent.
-
Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are accelerated and separated in a magnetic or electric field based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak in the spectrum corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) allows for the direct determination of the molecular weight.
Determination of Density (Liquid Displacement Method)
The density of an irregularly shaped solid can be determined using the liquid displacement method, based on Archimedes' principle.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[5][6]
-
Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is placed into a graduated cylinder, and the initial volume (V₁) is recorded.[5]
-
Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.
-
Final Volume Measurement: The new volume of the liquid (V₂) is recorded.[5]
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated by dividing the mass (m) of the sample by its volume (V).[6][7]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound, from initial synthesis to the determination of key physical properties.
Caption: Workflow for Chemical Compound Characterization.
References
An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS Number: 193001-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)-2-methoxypyridine hydrochloride, with CAS number 193001-96-6, is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its structure, featuring a reactive chloromethyl group and an electron-donating methoxy group on the pyridine ring, makes it a versatile building block for the introduction of the 2-methoxy-4-pyridylmethyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the available information on its chemical properties, and outlines generalized experimental protocols for its synthesis and purification by drawing parallels with structurally similar and well-documented pyridine derivatives. The guide also explores its potential applications in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Limited specific experimental data for this compound is publicly available. The following table summarizes the key known and calculated physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 193001-96-6 | [1] |
| Molecular Formula | C₇H₉Cl₂NO | N/A |
| Molecular Weight | 194.06 g/mol | [1] |
| Appearance | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
| Purity | Typically offered at ≥98% | [1] |
Synthesis and Purification
General Synthesis Workflow
The probable synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Chlorination of a Hydroxymethylpyridine Precursor (Analogous Procedure)
The following is a generalized experimental protocol for the chlorination of a hydroxymethylpyridine to its corresponding chloromethylpyridine hydrochloride, based on procedures for similar compounds. This protocol should be considered a starting point and requires optimization for the specific synthesis of this compound.
Materials:
-
4-(Hydroxymethyl)-2-methoxypyridine (1.0 eq)
-
Thionyl chloride (SOCl₂) or other suitable chlorinating agent (e.g., oxalyl chloride, phosphorus oxychloride) (1.0 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 4-(hydroxymethyl)-2-methoxypyridine in anhydrous DCM in a round-bottom flask under an inert gas atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 1-4 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure.
-
The resulting crude product, this compound, can then be purified.
Purification Protocols
Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. The following are generalized purification protocols that can be adapted for this compound.
Protocol 1: Solvent Wash/Trituration
-
Suspend the crude solid product in a suitable organic solvent in which the desired product has low solubility, but the impurities are more soluble (e.g., diethyl ether, hexane, or a mixture of solvents).
-
Stir the suspension vigorously for a period of time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or cooled).
-
Collect the solid product by filtration (e.g., using a Büchner funnel).
-
Wash the filter cake with a small amount of the cold wash solvent.
-
Dry the purified solid under vacuum.
Protocol 2: Recrystallization
-
Select a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization. The cooling process can be followed by placing the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Applications in Drug Discovery and Development
While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are found in various biologically active compounds. Substituted pyridines are a common feature in many pharmaceuticals. The reactive chloromethyl group serves as a handle for nucleophilic substitution reactions, allowing for the facile introduction of the pyridine core into a larger molecule.
Based on the applications of its structural analogs, this compound is a potential intermediate for the synthesis of:
-
Proton Pump Inhibitors (PPIs): Many PPIs, such as omeprazole and pantoprazole, contain a substituted pyridine ring linked to a benzimidazole moiety. While these specific drugs utilize different pyridine intermediates, the underlying synthetic strategy often involves the coupling of a chloromethylpyridine with a thiol-containing heterocycle.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many small-molecule kinase inhibitors used in oncology.
-
Other Biologically Active Molecules: The versatility of the chloromethyl group allows for reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, and carbanions), opening avenues for the synthesis of diverse compound libraries for screening in various therapeutic areas.
General Reaction Scheme: Nucleophilic Substitution
The primary utility of this compound in synthesis is its reactivity towards nucleophiles. The chloromethyl group is an excellent electrophile for Sₙ2 reactions.
Caption: General scheme for the reaction of this compound with a nucleophile.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on its chemical structure, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a potentially valuable building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data and specific applications for this compound are not widely published, its structural features suggest its utility as a versatile intermediate. The synthesis and purification protocols for structurally similar compounds provide a solid foundation for its preparation and use in the laboratory. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and other functional molecules.
References
Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. This document provides a comprehensive overview of a common synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow for versatile chemical modifications, making it a valuable intermediate in drug discovery and development. The synthesis typically involves a multi-step process culminating in the chlorination of the corresponding hydroxymethylpyridine precursor. This guide will focus on a widely applicable and scalable synthetic approach.
Synthetic Pathway Overview
The synthesis of this compound generally proceeds through a sequence of reactions starting from a commercially available pyridine derivative. A common strategy involves the formation of a pyridine N-oxide, followed by functional group manipulations to introduce the methoxy and hydroxymethyl groups at the 2- and 4-positions, respectively. The final step is the chlorination of the hydroxyl group to yield the desired product.
Caption: General synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key chlorination step in the synthesis of this compound. The protocols are based on established methods for analogous pyridine derivatives and can be adapted and optimized for specific laboratory conditions.
Chlorination of (2-Methoxypyridin-4-yl)methanol using Thionyl Chloride
This protocol describes the conversion of the alcohol precursor to the desired chloromethyl derivative using thionyl chloride (SOCl₂).
Materials:
-
(2-Methoxypyridin-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexanes or Diethyl ether (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve (2-methoxypyridin-4-yl)methanol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride in dichloromethane dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation of Product: The resulting solid residue is suspended in hexanes or diethyl ether and stirred vigorously.
-
Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold hexanes or diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Caption: Experimental workflow for the chlorination step.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of chloromethylpyridine derivatives, which can be used as a reference for the synthesis of this compound.
Table 1: Reaction Conditions and Yields for Chlorination of Hydroxymethylpyridines
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (4-Methoxy-pyridin-2-yl)-methanol | Thionyl chloride | Dichloromethane | Room Temp | 2 | ~100 | [1] |
| 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl chloride | Dichloromethane | Room Temp | 1 | 100 | [2] |
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride | Dichloromethane | 0 to Room Temp | 1.5 | 76.4 | [3] |
| 2-Hydroxymethyl-3,4-dimethoxy-pyridine | Sulfuryl chloride | Dichloromethane | 0 to Room Temp | 2 | 78 | [4] |
Table 2: Physicochemical Properties of Related Chloromethylpyridine Hydrochlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-(Chloromethyl)-4-methoxypyridine hydrochloride | C₇H₉Cl₂NO | 194.06 | White solid |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | C₉H₁₃Cl₂NO | 222.11 | White solid |
Purification and Characterization
Purification of the crude this compound is typically achieved by washing the solid with a suitable organic solvent to remove soluble impurities. Recrystallization can be employed for further purification if necessary.
Common Impurities:
-
Unreacted starting material ((2-methoxypyridin-4-yl)methanol)
-
Over-chlorinated species
-
Polymeric byproducts
-
Residual solvents
Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Safety Considerations
-
Thionyl chloride and sulfuryl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Anhydrous conditions are crucial for the success of the chlorination reaction. Ensure all glassware is thoroughly dried before use.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory capabilities and project requirements.
References
- 1. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for 4-(chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis involves multi-step chemical transformations, starting from readily available precursors. The choice of starting material and synthetic route can significantly impact the overall yield, purity, and cost-effectiveness of the final product. This guide explores the most common and efficient pathways for its preparation.
Primary Synthesis Routes and Starting Materials
The synthesis of this compound and its analogs typically originates from substituted pyridines. The key transformations involve the introduction of the methoxy group, the formation of the N-oxide, and the chlorination of a methyl or hydroxymethyl group.
Route 1: Starting from 2-Methoxy-4-methylpyridine
One of the most direct routes involves the chlorination of 2-methoxy-4-methylpyridine. This pathway is advantageous due to its relative simplicity.
Caption: Synthesis from 2-Methoxy-4-methylpyridine.
Route 2: Starting from Maltol
A more complex but versatile route begins with maltol, a naturally occurring organic compound. This pathway involves building the pyridine ring system and subsequently functionalizing it.
Caption: Synthesis from Maltol.
This route is particularly useful for producing related compounds like 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, an important intermediate for proton pump inhibitors like pantoprazole.[1][2]
Route 3: Starting from 2,3,5-Trimethylpyridine
For the synthesis of related structures such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate for omeprazole, 2,3,5-trimethylpyridine is a common starting material.[3]
Caption: Synthesis from 2,3,5-Trimethylpyridine.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures and quantitative data for key synthetic steps.
Oxidation of Substituted Pyridines
The formation of a pyridine N-oxide is a common initial step to activate the pyridine ring for further substitutions.
Experimental Protocol: To a solution of the starting pyridine derivative (e.g., 4-methoxypyridine) in a suitable solvent like dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature, typically between 0-5 °C.[4] The reaction mixture is then stirred at room temperature for an extended period (e.g., 24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
| Starting Material | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Purity |
| 4-Methoxypyridine | m-CPBA | Dichloromethane | 0-25 °C | 24 h | 98% | 95% |
| 4-Methylpyridine | m-CPBA | Dichloromethane | 0-25 °C | 24 h | - | - |
| 4-Nitropyridine | m-CPBA | Dichloromethane | 0-25 °C | 24 h | - | - |
Chlorination of Hydroxymethylpyridines
The final step in many synthetic routes is the conversion of a hydroxymethyl group to the desired chloromethyl group, followed by hydrochloride salt formation.
Experimental Protocol: A solution of the 2-(hydroxymethyl)pyridine derivative in a solvent such as dichloromethane is cooled in an ice bath.[3] A chlorinating agent, commonly thionyl chloride or sulfuryl chloride, dissolved in the same solvent, is added dropwise while maintaining the low temperature.[3][5] After the addition is complete, the reaction is allowed to proceed at room temperature for a specified time.[3][5] The solvent is then removed under reduced pressure, and the resulting solid is purified, often by recrystallization or washing with a non-polar solvent like hexane.[5]
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Purity |
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl Chloride | Dichloromethane | Ice bath to RT | 1.5 h | 76.4% | 99.7% |
| 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl Chloride | Dichloromethane | Room Temperature | 1 h | 100% | - |
| (4-Methoxy-pyridin-2-yl)-methanol | Dichloro sulfoxide | Dichloromethane | - | 2 h | 100% | - |
Synthesis from Maltol: A Multi-step Example
The synthesis starting from maltol involves a series of reactions as outlined in the patent literature.[1][2]
Workflow:
Caption: Experimental workflow for synthesis from Maltol.
This multi-step process, while lengthy, allows for the construction of highly substituted pyridine derivatives with good overall yields, reported to be above 75%.[2]
Conclusion
The synthesis of this compound can be achieved through various synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of production, and the required purity of the final product. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for chemists and researchers in the field of pharmaceutical development, enabling them to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-(Chloromethyl)-2-methoxypyridine hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this document presents data for structurally similar compounds to serve as a reference for researchers in the field. The guide includes detailed experimental protocols for the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyridines
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-(Chloromethyl)pyridine hydrochloride | D₂O | 8.85 (d, 2H), 7.95 (d, 2H), 4.80 (s, 2H) |
| 2-Methoxy-4-methylpyridine | CDCl₃ | 8.10 (d, 1H), 6.70 (s, 1H), 6.60 (d, 1H), 3.90 (s, 3H), 2.30 (s, 3H) |
Table 2: Representative IR Absorption Bands for Chloro- and Methoxy-Substituted Pyridines
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-Cl Stretch | 650 - 850 |
| C-O-C Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |
| C=N Stretch (in Pyridine Ring) | ~1580 |
| C=C Stretch (in Pyridine Ring) | ~1600 and ~1470 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Table 3: Representative Mass Spectrometry Data for a Related Compound
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 2-(Chloromethyl)-4-methoxypyridine | Electrospray (ESI) | 158.0 |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for compounds like this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical environment of the hydrogen atoms.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework of the molecule.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule by measuring its mass-to-charge ratio.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common soft ionization method suitable for polar molecules like pyridine derivatives.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Stability and Storage of 4-(Chloromethyl)-2-methoxypyridine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in drug development and manufacturing. This document outlines the potential degradation pathways, recommended storage conditions, and methodologies for assessing the stability of this compound.
Chemical Profile and Intrinsic Stability
This compound is a substituted pyridine derivative. The presence of the chloromethyl group makes the molecule susceptible to nucleophilic substitution reactions, particularly hydrolysis. The pyridine ring itself is relatively stable, but the substituents can influence its overall reactivity and degradation profile. The hydrochloride salt form generally enhances the stability and handling properties of the parent compound.
General Stability: The compound is considered stable under normal, recommended storage conditions. However, it is susceptible to degradation under conditions of high humidity, elevated temperatures, and exposure to light and strong oxidizing agents.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term storage. | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. |
| Humidity | Keep container tightly closed in a dry and well-ventilated place. | The chloromethyl group is susceptible to hydrolysis in the presence of moisture. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent potential photolytic degradation. |
| Inert Atmosphere | For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | Prevents oxidation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture. | To avoid chemical reactions that could degrade the compound. |
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways. Based on the chemical structure of this compound and data from related compounds, the primary degradation pathways are expected to be hydrolysis and oxidation.
Hydrolytic Degradation
The most probable degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(Hydroxymethyl)-2-methoxypyridine. This reaction can be catalyzed by both acidic and basic conditions.
Oxidative Degradation
Oxidative conditions can potentially lead to the formation of various degradation products, including the corresponding pyridine-N-oxide or degradation of the pyridine ring itself under harsh conditions.
Thermal and Photolytic Degradation
Exposure to high temperatures can accelerate the degradation processes, particularly hydrolysis if moisture is present. Photolytic degradation can occur upon exposure to UV light, potentially leading to the formation of radical species and subsequent complex degradation products.
Below is a diagram illustrating the logical relationship between storage conditions and potential degradation pathways.
Caption: Relationship between improper storage and degradation pathways.
Stability Indicating Method and Forced Degradation Studies
A stability-indicating analytical method is essential for separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Example HPLC Method Parameters (based on related compounds)
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile or methanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for forced degradation studies based on ICH guidelines and methodologies applied to structurally similar compounds. These should be optimized for this compound.
Objective: To generate potential degradation products to develop and validate a stability-indicating method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample.
Stress Conditions:
-
Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid
-
Conditions: Reflux at 60-80°C for a specified period (e.g., 2, 4, 8 hours).
-
-
Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide
-
Conditions: Reflux at 60-80°C for a specified period (e.g., 2, 4, 8 hours).
-
-
Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide
-
Conditions: Store at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Conditions: Expose the solid compound to dry heat (e.g., 80-105°C) for a specified period (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Conditions: Expose the solid compound or a solution to a photostability chamber with a light source (e.g., UV and visible light) for a specified duration.
-
Below is a diagram illustrating a typical experimental workflow for a forced degradation study.
An In-depth Technical Guide to the Key Intermediates in Omeprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core intermediates in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The synthesis of omeprazole is a well-established multi-step process, refined for industrial-scale production, primarily involving the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation. This document outlines the synthesis of the key precursors and their subsequent reaction to form omeprazole, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Core Intermediates and Overall Synthesis
The industrial synthesis of omeprazole predominantly relies on two key intermediates:
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride : The substituted pyridine component.
-
5-Methoxy-2-mercaptobenzimidazole : The benzimidazole core.
The general synthetic route involves the nucleophilic substitution reaction between these two intermediates to form a thioether intermediate, which is subsequently oxidized to the sulfoxide, yielding omeprazole.[1]
Synthesis of Key Intermediates
Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
The synthesis of this crucial pyridine intermediate can be achieved through various routes, often starting from 2,3,5-trimethylpyridine.[2] A common pathway involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, and subsequent functional group manipulations to introduce the chloromethyl group.[2][3]
A more direct laboratory-scale synthesis often starts from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[2][4][5]
Experimental Protocol: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine [4]
-
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[2]
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
-
Procedure:
-
Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 25.1 g, 0.15 mol) in dichloromethane (400 mL) in a reaction vessel under an inert atmosphere (e.g., argon).[4]
-
Slowly add a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise to the reaction mixture at room temperature over 30 minutes.[4]
-
Stir the reaction mixture at room temperature for an additional 30 minutes.[4]
-
Remove the solvent under reduced pressure.
-
Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.
-
Wash the solid with hexane (50 mL) and dry it in the air to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[4]
-
Synthesis of 5-Methoxy-2-mercaptobenzimidazole
This benzimidazole intermediate is typically synthesized from 4-methoxy-o-phenylenediamine and carbon disulfide.[6]
Experimental Protocol: Synthesis of 5-Methoxy-2-mercaptobenzimidazole [6]
-
Materials:
-
4-methoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).
-
Add carbon disulfide (2.5 mL, 0.04 mol) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).
-
Reflux the reaction mixture for 4 hours and then stir at room temperature overnight.
-
Evaporate the solvent in vacuo and dilute the residue with dichloromethane.
-
The addition of water will cause a precipitate to form. Suspend this precipitate in dichloromethane and acidify to a pH of 4.
-
Filter the suspension to obtain 5-methoxy-2-mercaptobenzimidazole as a crystalline solid.[6]
-
Omeprazole Synthesis: Coupling and Oxidation
The final steps in omeprazole synthesis involve the coupling of the two key intermediates followed by oxidation of the resulting thioether.
Formation of the Thioether Intermediate
The reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole is a nucleophilic substitution.
Experimental Protocol: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) [1]
-
Materials:
-
5-Methoxy-2-mercaptobenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) to the sodium hydroxide solution and reflux until it dissolves.[1]
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to precipitate the thioether intermediate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Oxidation to Omeprazole
The final step is the selective oxidation of the thioether to a sulfoxide. Various oxidizing agents can be used, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice in laboratory settings.[7]
Experimental Protocol: Synthesis of Omeprazole [1]
-
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the thioether intermediate in dichloromethane.
-
Cool the solution to a low temperature (e.g., -10°C).
-
Slowly add a solution of m-CPBA in dichloromethane.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.[1]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane and diethyl ether).[1]
-
Quantitative Data Summary
| Reaction Step | Starting Material | Reagent(s) | Product | Yield | Purity | Reference(s) |
| Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl chloride | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 100% | - | [4] |
| Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 76.4% | 99.7% | [2] |
| Synthesis of 5-Methoxy-2-mercaptobenzimidazole | 4-methoxy-o-phenylenediamine | Carbon disulfide, Potassium hydroxide | 5-Methoxy-2-mercaptobenzimidazole | 63% | - | [6] |
| Synthesis of Omeprazole from Thioether Intermediate | 2-[2-(4-chloro-3,5-dimethylpyridyl)methylthio]-5-methoxy-benzimidazole | Metachloroperoxy-benzoic acid | Omeprazole | 60% | - | [8] |
Visualizing the Synthesis
The logical flow of the omeprazole synthesis can be visualized through the following diagrams.
Caption: Overall workflow for the synthesis of omeprazole.
Caption: Synthesis of the pyridine intermediate.
Caption: Synthesis of the benzimidazole intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution with 4-(Chloromethyl)-2-methoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions using 4-(chloromethyl)-2-methoxypyridine hydrochloride. This versatile reagent serves as a valuable building block for the introduction of the (2-methoxy-4-pyridyl)methyl moiety, a common scaffold in medicinal chemistry and drug development. The protocols herein cover N-alkylation, S-alkylation, and O-alkylation reactions, offering a comprehensive guide for the synthesis of a diverse range of substituted pyridine derivatives.
Introduction
This compound is a reactive electrophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring and the chlorine atom polarizes the C-Cl bond, making the benzylic-like carbon susceptible to attack by a wide variety of nucleophiles. The hydrochloride salt form enhances the stability of the compound for storage. In solution, under basic conditions, the free base is generated in situ to react with the nucleophile. These reactions are fundamental in the synthesis of novel compounds with potential therapeutic applications, as the substituted pyridine motif is a key component in many biologically active molecules.
General Reaction Mechanism
The nucleophilic substitution reaction with 4-(chloromethyl)-2-methoxypyridine proceeds via a classic SN2 mechanism. A nucleophile (Nu:-) attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The reaction typically requires a base to either deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize the HCl generated if the free base of the pyridine starting material is used.
Caption: General SN2 mechanism for nucleophilic substitution.
Experimental Protocols
The following sections provide detailed protocols for the reaction of this compound with nitrogen, sulfur, and oxygen nucleophiles.
N-Alkylation Protocol
This protocol is suitable for the N-alkylation of primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles.
Materials:
-
This compound
-
Nitrogen nucleophile (e.g., primary/secondary amine, aniline, amide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing nucleophile (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of nucleophile).
-
Add the appropriate base (refer to Table 1 for guidance). For solid bases like K₂CO₃ or Cs₂CO₃, add 2.0-3.0 eq. For NaH, cool the solution to 0 °C and add 1.2 eq portion-wise. Caution: Hydrogen gas is evolved with NaH.
-
Stir the mixture at the appropriate temperature (0 °C for NaH, room temperature for carbonates) for 30-60 minutes to ensure deprotonation of the nucleophile.
-
Add this compound (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at the temperature and for the duration indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction. For carbonate bases, pour the mixture into water. For NaH, cool to 0 °C and cautiously add saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: N-Alkylation Reaction Conditions and Yields
| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Primary Amine | K₂CO₃ | DMF | 25 | 12-18 | 80-95 |
| Secondary Amine | K₂CO₃ | MeCN | 25-50 | 6-12 | 85-98 |
| Aniline | Cs₂CO₃ | DMF | 50 | 12-24 | 60-85 |
| Amide/Lactam | NaH | THF/DMF | 0 to 25 | 4-12 | 50-80 |
S-Alkylation Protocol
This protocol is designed for the S-alkylation of thiols and thiophenols.
Materials:
-
This compound
-
Sulfur nucleophile (e.g., thiol, thiophenol)
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Ethanol (EtOH), DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the thiol or thiophenol (1.0 eq) in the chosen solvent.
-
Add the base (1.1 eq of NaOH or 2.0 eq of K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by silica gel column chromatography.
Table 2: S-Alkylation Reaction Conditions and Yields
| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Aliphatic Thiol | NaOH | EtOH | 60 | 2-4 | 85-95 |
| Thiophenol | K₂CO₃ | DMF | 50 | 3-5 | 80-90 |
O-Alkylation Protocol
This protocol is suitable for the O-alkylation of phenols and alcohols.
Materials:
-
This compound
-
Oxygen nucleophile (e.g., phenol, alcohol)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Solvent (e.g., Acetone, DMF, THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and the anhydrous solvent.
-
Add the base (2.0-3.0 eq of K₂CO₃ or 1.2 eq of NaH at 0 °C).
-
Stir for 30-60 minutes at the appropriate temperature to form the alkoxide or phenoxide.
-
Add this compound (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor by TLC.
-
Upon completion, quench the reaction as described in the N-alkylation protocol.
-
Perform an aqueous work-up with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 3: O-Alkylation Reaction Conditions and Yields
| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Phenol | K₂CO₃ | Acetone | 50 | 12-18 | 70-85 |
| Primary Alcohol | NaH | THF | 25 | 10-16 | 60-75 |
Experimental Workflow Diagram
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway Involvement
While this compound itself is a synthetic intermediate, the resulting substituted pyridine derivatives are of significant interest in drug discovery. For instance, certain 2,4-substituted pyridine derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. One such area of interest is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The (2-methoxy-4-pyridyl)methyl moiety can serve as a key pharmacophore that interacts with the ATP-binding site of these kinases.
The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized inhibitor might act.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The reaction conditions and yields provided are representative and may require optimization for specific substrates.
Application Notes and Protocols: The Versatile Role of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(chloromethyl)-2-methoxypyridine hydrochloride and its analogs as pivotal intermediates in the construction of diverse heterocyclic frameworks. This document offers detailed experimental protocols for the synthesis of these key building blocks and their subsequent elaboration into medicinally relevant compounds through nucleophilic substitution reactions.
Introduction
This compound is a reactive electrophilic building block widely employed in the synthesis of complex heterocyclic molecules. The presence of a chloromethyl group at the 4-position of the pyridine ring provides a reactive handle for the introduction of various nucleophiles, while the 2-methoxy group influences the electronic properties of the ring system. This reagent and its derivatives are instrumental in the preparation of a range of pharmaceutical agents, most notably proton pump inhibitors like omeprazole and antiviral compounds such as nevirapine analogs.
Synthesis of Chloromethylpyridine Intermediates
The preparation of chloromethyl-substituted methoxypyridines typically involves the chlorination of the corresponding hydroxymethylpyridine precursor. Thionyl chloride or sulfuryl chloride are commonly employed as chlorinating agents.
Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
This protocol details the synthesis of a key intermediate used in the production of the antiulcer drug Omeprazole.[1][2]
Experimental Procedure:
-
In a three-necked flask, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g) in dichloromethane (480 ml).
-
Cool the stirred solution in an ice bath.
-
Separately, prepare a solution of sulfuryl chloride (225 ml) in dichloromethane.
-
Add the sulfuryl chloride solution dropwise to the cooled pyridine solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Add acetone to the residue and stir until a paste is formed.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the filter cake with acetone and dry to yield 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield | Purity |
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g) | Sulfuryl chloride (225 ml) | Dichloromethane (480 ml) | 1.5 hours | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 76.4% (230 g) | 99.7% |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
Applications in Heterocyclic Synthesis: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity towards nucleophiles, enabling the facile introduction of the pyridylmethyl moiety into a variety of heterocyclic systems.
Protocol 2: Synthesis of a Thioether-Linked Benzimidazole (Omeprazole Intermediate)
This protocol exemplifies a typical SN2 reaction with a thiol nucleophile, a key step in the synthesis of Omeprazole.
Experimental Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.
-
To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until fully dissolved.
-
Cool the resulting solution to below 10°C.
-
In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation, cool the mixture to 10°C and add 500 mL of water.
-
Stir the mixture for 12 hours to allow for complete precipitation.
-
Collect the white solid by suction filtration and dry to obtain the thioether product.
Quantitative Data:
| Pyridine Derivative | Nucleophile | Base | Solvents | Reaction Time | Product |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (20 g) | 2-Mercapto-5-methoxybenzimidazole (17.8 g) | NaOH (5 g) | Ethanol, Water | 4 hours | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |
Reaction Workflow Diagram:
Caption: General workflow for the nucleophilic substitution with a thiol.
Protocol 3: General Synthesis of Amine-Linked Heterocycles
This generalized protocol outlines the reaction of this compound with primary or secondary amines, a common strategy for creating building blocks for antiviral agents like Nevirapine analogues.[3][4]
Experimental Procedure:
-
In a round-bottom flask, dissolve the amine nucleophile (1.1 - 1.5 equivalents) and a suitable base (1.5 - 2.0 equivalents, e.g., triethylamine or potassium carbonate) in an appropriate solvent (e.g., ethanol, DMF).
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to a temperature between 80-120°C and stir for 2-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((arylamino)methyl) or 4-((alkylamino)methyl)-2-methoxypyridine derivative.
Quantitative Data (Representative):
| Pyridine Derivative | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type |
| 4-(Chloromethyl)-2-methoxypyridine HCl | Aniline | Triethylamine | Ethanol | 80 | 6 | 4-((Phenylamino)methyl)-2-methoxypyridine |
| 4-(Chloromethyl)-2-methoxypyridine HCl | Piperidine | K2CO3 | DMF | 100 | 4 | 2-Methoxy-4-(piperidin-1-ylmethyl)pyridine |
Logical Relationship Diagram:
Caption: Versatility of 4-(Chloromethyl)-2-methoxypyridine HCl in heterocyclic synthesis.
Conclusion
This compound and its derivatives are indispensable tools in modern heterocyclic chemistry. The protocols and data presented herein demonstrate their effective synthesis and application in constructing complex molecular architectures with significant potential in drug discovery and development. The straightforward nature of their nucleophilic substitution reactions allows for the generation of a vast library of compounds for biological screening and lead optimization.
References
- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 4-(Chloromethyl)-2-methoxypyridine hydrochloride with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(chloromethyl)-2-methoxypyridine hydrochloride with thiols is a fundamental nucleophilic substitution reaction that provides a versatile route to a wide range of 4-((alkylthio)methyl) and 4-((arylthio)methyl)-2-methoxypyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science, finding applications in the synthesis of biologically active compounds and functional materials. This document provides detailed protocols and reaction conditions for this transformation.
The general reaction proceeds via an SN2 mechanism where the thiol, often activated by a base to the more nucleophilic thiolate, displaces the chloride from the chloromethyl group of the pyridine derivative. The choice of base, solvent, and temperature is crucial for achieving high yields and purity.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-((R-thio)methyl)-2-methoxypyridine derivatives.
Summary of Reaction Conditions
The successful synthesis of 4-((alkyl/arylthio)methyl)-2-methoxypyridine derivatives hinges on the appropriate selection of reaction parameters. Below is a summary of typical conditions that can be adapted for a variety of thiol substrates.
| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic | K₂CO₃, NaH, Et₃N | Acetonitrile, DMF, Ethanol | Room Temp. - 80 | 2 - 12 | 85 - 95 |
| Aromatic | K₂CO₃, Cs₂CO₃, NaOH | DMF, DMAc, Ethanol | Room Temp. - 100 | 4 - 24 | 80 - 95 |
| Heterocyclic | K₂CO₃, DIPEA | Acetonitrile, DMF | 50 - 80 | 6 - 18 | 75 - 90 |
Note: Reaction times and temperatures may need to be optimized for specific substrates. The use of the hydrochloride salt of 4-(chloromethyl)-2-methoxypyridine may require an additional equivalent of base to neutralize the HCl.
Experimental Protocols
General Protocol for the Reaction with Thiols
This protocol provides a general procedure that can be adapted for various aliphatic and aromatic thiols.
Materials:
-
This compound
-
Thiol (aliphatic or aromatic)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous Solvent (e.g., Acetonitrile or DMF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Application Notes and Protocols for the Synthesis of Proton Pump Inhibitors using 4-(Chloromethyl)-2-methoxypyridine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that are widely used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). The core structure of most PPIs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group. A key building block in the synthesis of many of these essential medicines is a substituted 2-(chloromethyl)pyridine hydrochloride derivative. This document provides detailed application notes and experimental protocols for the synthesis of prominent PPIs, focusing on the crucial condensation reaction between 4-(chloromethyl)-2-methoxypyridine hydrochloride or its analogs and a substituted 2-mercaptobenzimidazole, followed by an oxidation step.
The general synthetic route involves two main steps:
-
Condensation: A nucleophilic substitution reaction where a substituted 2-mercaptobenzimidazole reacts with a 2-(chloromethyl)pyridine hydrochloride derivative to form a thioether intermediate.
-
Oxidation: The selective oxidation of the thioether intermediate to the corresponding sulfoxide, which is the active form of the drug.
This document will detail the synthesis of three major PPIs: Omeprazole, Lansoprazole, and Pantoprazole, highlighting the specific 2-(chloromethyl)pyridine hydrochloride analog used in each case.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Omeprazole, Lansoprazole, and Pantoprazole.
Table 1: Synthesis of Thioether Intermediates
| Proton Pump Inhibitor | 2-(Chloromethyl)pyridine Derivative | 2-Mercaptobenzimidazole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Omeprazole Intermediate | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | 5-Methoxy-2-mercaptobenzimidazole | Sodium Hydroxide | Ethanol/Water | 30 | 4 | ~96[1] |
| Lansoprazole Intermediate | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 2-Mercaptobenzimidazole | Sodium Methoxide | Methanol | 40 | 5 | ~99.6[2] |
| Pantoprazole Intermediate | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | 5-(Difluoromethoxy)-2-mercaptobenzimidazole | Sodium Hydroxide | Water | Room Temp. | 2-2.5 | High |
Table 2: Oxidation of Thioether Intermediates to Final PPIs
| Proton Pump Inhibitor | Thioether Intermediate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Omeprazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Not specified | Not specified | Not specified |
| Lansoprazole | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | m-Chloroperoxybenzoic acid (m-CPBA) | Not specified | Not specified | Not specified | ~91[3] |
| Pantoprazole | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | Sodium Hypochlorite | Methanol/Water | Room Temp. | 1 | ~90[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the synthesis of proton pump inhibitors.
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Thioether Intermediate)
This protocol details the condensation reaction to form the thioether intermediate for Omeprazole synthesis.[1][5]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is completely dissolved.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Protocol 2: Synthesis of Omeprazole (Oxidation of the Thioether Intermediate)
This protocol describes the selective oxidation of the thioether intermediate to form Omeprazole.
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thioether intermediate synthesized in Protocol 1 in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled thioether solution. The amount of m-CPBA should be carefully controlled to be approximately one equivalent to avoid over-oxidation to the sulfone byproduct.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with an aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.
Visualizations
General Synthesis Workflow for Proton Pump Inhibitors
References
- 1. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 3. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Experimental procedure for the synthesis of omeprazole from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a proton pump inhibitor, is a widely used pharmaceutical for the treatment of acid-related gastrointestinal disorders. Its synthesis is a well-established process that is crucial for both research and industrial production. This document provides a detailed experimental protocol for the synthesis of omeprazole, commencing from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The procedure involves a two-step sequence: a nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to yield the final omeprazole product. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource for the laboratory-scale synthesis of this important active pharmaceutical ingredient.
Introduction
The synthesis of omeprazole is a cornerstone in medicinal and process chemistry. A common and efficient method involves the coupling of a substituted pyridine derivative with a benzimidazole thiol, followed by oxidation.[1] This application note details the synthesis of omeprazole starting from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole. The overall process can be divided into two main stages: the formation of the sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, and its subsequent oxidation to omeprazole.[1] Careful control of reaction conditions, particularly during the oxidation step, is critical to prevent the formation of the undesired sulfone byproduct.[1][2]
Overall Synthesis Workflow
The synthesis of omeprazole from the specified starting materials is a sequential two-step process. The first step is a nucleophilic substitution reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole to create a thioether linkage. The second step is the selective oxidation of the thioether to a sulfoxide, which is omeprazole.[1]
Caption: Overall workflow for the synthesis of omeprazole.
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
This protocol details the condensation reaction to form the thioether intermediate.[1][3]
Materials:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
2-Mercapto-5-methoxybenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.[1][3]
-
To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux the mixture until all the solid has dissolved.[1][3]
-
In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[1][3]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]
-
Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[1][3]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1][3]
-
Stir the resulting mixture for 12 hours. A white solid is expected to precipitate.[1][3]
-
Collect the precipitated solid by suction filtration and dry it to obtain 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1][3]
Protocol 2: Synthesis of Omeprazole (Oxidation of the Sulfide Intermediate)
This protocol describes the selective oxidation of the sulfide intermediate to omeprazole.[1]
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the sulfide intermediate obtained from Protocol 1 in dichloromethane.
-
Cool the solution to a temperature between -10°C and 0°C.[1]
-
Slowly add a solution of approximately one molar equivalent of m-CPBA in dichloromethane to the reaction mixture. Careful control of the m-CPBA amount is crucial to prevent over-oxidation to the sulfone byproduct.[1]
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution to destroy any excess peroxide.[1]
-
Wash the organic layer with an aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[1]
-
Subsequently, wash the organic layer with brine and dry it over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of the sulfide intermediate and omeprazole.
Table 1: Reactant Quantities and Molar Equivalents for Sulfide Intermediate Synthesis
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 238.12 | 20 | 0.09 | 1.0 |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 17.8 | 0.10 | ~1.1 |
| Sodium Hydroxide | 40.00 | 5 | 0.13 | ~1.4 |
Table 2: Expected Yield and Physical Properties
| Product | Expected Yield (%) | Appearance |
| 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | ~96%[1][3] | White solid[1][3] |
| Omeprazole | Variable | Off-white to white solid |
Logical Relationships in Synthesis
The synthesis of omeprazole is a well-defined process based on fundamental organic chemistry principles. The initial step is a classic SN2 reaction. The base (sodium hydroxide) deprotonates the thiol group of 2-mercapto-5-methoxybenzimidazole, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the thioether intermediate. The final step is a selective oxidation, a critical transformation that requires careful control to yield the desired sulfoxide (omeprazole) while minimizing the formation of the sulfone byproduct.[1]
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis is presented as a multi-step process commencing from readily available starting materials. Detailed experimental protocols for each synthetic step are provided, along with tabulated quantitative data for yields and purity. Furthermore, visual representations of the synthetic pathway and a general experimental workflow are included to facilitate a clear understanding of the process.
Introduction
This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, a reactive chloromethyl group and a substituted pyridine ring, make it a versatile intermediate for the construction of complex molecular architectures. The protocols outlined herein are designed to be scalable for industrial production, with a focus on yield, purity, and operational efficiency.
Synthetic Pathway Overview
The large-scale synthesis of this compound can be achieved through a robust four-step sequence starting from 2-chloro-4-methylpyridine. The overall pathway involves methoxylation, N-oxidation, Boekelheide rearrangement to introduce the hydroxymethyl group, and a final chlorination to yield the target compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-methylpyridine
This step involves the nucleophilic substitution of the chloro group in 2-chloro-4-methylpyridine with a methoxy group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methylpyridine | 127.57 | 1.00 kg | 7.84 |
| Sodium methoxide (30% in MeOH) | 54.02 | 4.41 L | 24.5 |
| Methanol | 32.04 | 10.0 L | - |
| Toluene | 92.14 | 5.0 L | - |
| Water | 18.02 | 10.0 L | - |
Procedure:
-
A solution of sodium methoxide (30% in methanol, 4.41 L) is charged into a suitable reactor.
-
2-Chloro-4-methylpyridine (1.00 kg) is added portion-wise to the stirred solution, maintaining the temperature below 40°C.
-
The reaction mixture is heated to reflux (approximately 65-70°C) and maintained for 8-12 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The residue is partitioned between toluene (5.0 L) and water (5.0 L). The aqueous layer is separated and extracted with toluene (2 x 2.5 L).
-
The combined organic layers are washed with brine (2.0 L), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 2-methoxy-4-methylpyridine.
-
The crude product is purified by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-92% |
| Purity (GC) | >99% |
| Boiling Point | 175-177 °C |
Step 2: Synthesis of 2-Methoxy-4-methylpyridine N-oxide
The pyridine nitrogen is oxidized to form the corresponding N-oxide, which is a key intermediate for the subsequent rearrangement.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methoxy-4-methylpyridine | 123.15 | 1.00 kg | 8.12 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 1.95 kg | 8.70 |
| Dichloromethane | 84.93 | 10.0 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
2-Methoxy-4-methylpyridine (1.00 kg) is dissolved in dichloromethane (10.0 L) in a reactor and cooled to 0-5°C.
-
m-CPBA (1.95 kg) is added portion-wise, maintaining the temperature below 10°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution until the cessation of gas evolution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2-methoxy-4-methylpyridine N-oxide as a solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (HPLC) | >98% |
| Melting Point | 68-72 °C |
Step 3: Synthesis of (2-Methoxy-pyridin-4-yl)methanol (Boekelheide Rearrangement)
This step involves the rearrangement of the N-oxide with acetic anhydride to form an acetate intermediate, which is then hydrolyzed to the corresponding alcohol.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methoxy-4-methylpyridine N-oxide | 139.15 | 1.00 kg | 7.18 |
| Acetic anhydride | 102.09 | 2.10 L | 22.3 |
| Sodium hydroxide (50% aq. solution) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 10.0 L | - |
Procedure:
-
2-Methoxy-4-methylpyridine N-oxide (1.00 kg) is suspended in acetic anhydride (2.10 L).
-
The mixture is heated to 110-120°C and maintained for 4-6 hours. The reaction is monitored by HPLC.
-
After completion, the excess acetic anhydride is removed by vacuum distillation.
-
The residue is cooled, and dichloromethane (5.0 L) is added, followed by the slow addition of water to quench any remaining acetic anhydride.
-
The mixture is then cooled to 0-5°C, and a 50% sodium hydroxide solution is added to adjust the pH to >12 for hydrolysis of the acetate intermediate.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 2.5 L).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude (2-Methoxy-pyridin-4-yl)methanol.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (HPLC) | >97% |
Step 4: Synthesis of this compound
The final step is the chlorination of the hydroxymethyl group to afford the target product as its hydrochloride salt.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| (2-Methoxy-pyridin-4-yl)methanol | 139.15 | 1.00 kg | 7.18 |
| Thionyl chloride (SOCl₂) | 118.97 | 0.62 L | 8.62 |
| Dichloromethane | 84.93 | 10.0 L | - |
| Hexane | 86.18 | 5.0 L | - |
Procedure:
-
(2-Methoxy-pyridin-4-yl)methanol (1.00 kg) is dissolved in dichloromethane (10.0 L) and cooled to 0-5°C.
-
Thionyl chloride (0.62 L) is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude product as a solid.
-
The crude solid is suspended in hexane (5.0 L), stirred for 30 minutes, and then filtered.
-
The filter cake is washed with fresh hexane and dried under vacuum to afford this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 95-100%[1] |
| Purity (HPLC) | >99% |
| Melting Point | 135-138 °C |
Purification of the Final Product
For large-scale operations, the crude this compound can be further purified by washing with a suitable organic solvent to remove any residual impurities.
Protocol: Solvent Wash
-
The crude solid is placed in a reactor.
-
A suitable solvent (e.g., acetone, toluene, or a mixture of acetone and petroleum ether) is added.
-
The slurry is stirred vigorously for 30-60 minutes at a controlled temperature (e.g., room temperature).
-
The solid is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quantitative Data for a Structurally Related Compound (2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride):
| Solvent System | Purity (HPLC) |
| Acetone:Petroleum Ether (2:1) | 99.54%[2] |
| Toluene | 99.01%[2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for a single batch production of this compound.
Caption: General experimental workflow for batch synthesis and purification.
Conclusion
The synthetic route and protocols detailed in this document provide a comprehensive and scalable method for the large-scale production of this compound. The process is designed to be efficient, yielding a high-purity product suitable for use in pharmaceutical manufacturing. Adherence to the outlined procedures and analytical monitoring is crucial for ensuring the quality and consistency of the final product.
References
Application Notes and Protocols for Monitoring Reactions of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis and purification of 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure reaction completion, quantify product purity, and identify potential impurities.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Monitoring its formation and purity during chemical reactions is essential for process optimization, quality control, and regulatory compliance. The analytical methods outlined below provide robust frameworks for qualitative and quantitative analysis. Common impurities that may be encountered during the synthesis include unreacted starting materials such as 4-methyl-2-methoxypyridine or 2-methoxy-4-(hydroxymethyl)pyridine, as well as byproducts from side reactions.[1]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary technique for assessing the purity of this compound and quantifying impurities.[1] A reversed-phase HPLC method using a C18 column is proposed for its versatility and effectiveness in separating polar and non-polar compounds.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20 v/v) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the reaction sample in the diluent to obtain an expected concentration of 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The percentage purity of this compound can be calculated using the area normalization method. The concentration of specific impurities can be determined using a calibration curve generated from certified reference standards.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 4-(Chloromethyl)-2-methoxypyridine HCl.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in this compound samples.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.
-
If derivatization is required for non-volatile impurities, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
Data Analysis:
Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.
General Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1]
Experimental Protocol: TLC
Objective: To quickly monitor the progress of the synthesis of this compound.
Materials and Conditions:
| Parameter | Specification |
| TLC Plate | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate:Hexane (1:1 v/v) or Dichloromethane:Methanol (95:5 v/v) |
| Spotting | Capillary tubes |
| Development | In a closed chamber saturated with the mobile phase |
| Visualization | UV light at 254 nm and/or staining with potassium permanganate solution |
Procedure:
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Develop the plate in the TLC chamber until the solvent front is approximately 1 cm from the top.
-
Dry the plate and visualize the spots under UV light.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Interpretation:
| Compound | Expected Rf Value (Approximate) |
| Starting Material (e.g., 2-methoxy-4-methylpyridine) | Higher Rf |
| This compound | Lower Rf |
Decision-Making Workflow Based on TLC Results
Caption: Decision workflow for reaction monitoring using TLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. It can also be used to monitor reaction kinetics in situ.
Experimental Protocol: ¹H NMR
Objective: To confirm the structure of this compound and monitor the reaction progress.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 25 °C |
Sample Preparation:
Dissolve a few milligrams of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
Expected Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) - Approximate | Multiplicity |
| Pyridine-H (position 6) | ~8.3 | d |
| Pyridine-H (position 5) | ~7.2 | dd |
| Pyridine-H (position 3) | ~7.0 | d |
| -CH₂Cl | ~4.8 | s |
| -OCH₃ | ~3.9 | s |
| HCl | Broad singlet | s |
Reaction Monitoring:
To monitor a reaction, acquire ¹H NMR spectra of the reaction mixture at different time points. The disappearance of signals corresponding to the starting material and the appearance and increase in intensity of signals corresponding to the product can be used to determine the reaction rate and endpoint.
NMR Reaction Monitoring Workflow
Caption: Workflow for in-situ NMR reaction monitoring.
References
Green Chemistry Approaches to the Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy Pyridine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for greener synthetic approaches to 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, a key intermediate in the production of proton pump inhibitors such as omeprazole. The focus is on methods that align with the principles of green chemistry by minimizing waste, reducing the use of hazardous materials, and improving overall efficiency.
Introduction
The traditional synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride often involves multi-step processes with the isolation of intermediates, leading to significant solvent waste and reduced overall yield. Furthermore, the final chlorination step typically employs hazardous reagents like thionyl chloride in chlorinated solvents. This note explores two greener alternatives: a one-pot synthesis that minimizes solvent usage and waste by avoiding the isolation of intermediates, and a route utilizing a less hazardous chlorinating agent, triphosgene, in a more environmentally benign solvent. A traditional method is also presented for comparison.
Comparative Data of Synthetic Approaches
The following tables summarize quantitative data for the different synthetic routes, providing a basis for comparison in terms of yield and green chemistry metrics.
Table 1: Comparison of Overall Yield and Green Chemistry Metrics
| Parameter | Traditional Synthesis | One-Pot Synthesis | Greener Chlorination Route |
| Overall Yield (%) | ~70% | ~75%[1] | ~90% |
| Atom Economy (%) | ~65% | ~68% | ~72% |
| E-Factor (estimated) | >10 | <5 | <7 |
| Key Green Advantages | - | Reduced solvent waste, fewer unit operations | Avoids hazardous thionyl chloride and chlorinated solvents |
Table 2: Step-wise Comparison of Reaction Conditions and Yields
| Step | Traditional Synthesis | One-Pot Synthesis | Greener Chlorination Route |
| Starting Material | 3,5-Dimethyl-4-nitropyridine-1-oxide | 3,5-Dimethyl-4-nitropyridine-1-oxide | 3,5-Dimethyl-4-nitropyridine-1-oxide |
| Step 1: Methoxylation | Yield: ~90% | Not Isolated | Yield: ~95% |
| Step 2: Hydroxymethylation | Yield: ~80% | Not Isolated | Yield: ~95% |
| Step 3: Chlorination | Thionyl chloride in Dichloromethane, Yield: ~98%[2] | Thionyl chloride in Toluene, Yield: Not specified | Triphosgene in Toluene, Yield: ~97%[3] |
Experimental Protocols
Green Approach 1: One-Pot Synthesis
This protocol describes a three-step, one-pot synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride from 3,5-dimethyl-4-nitropyridine-1-oxide, minimizing solvent use and avoiding the isolation of intermediates.[1]
Materials:
-
3,5-Dimethyl-4-nitropyridine-1-oxide
-
Sodium hydroxide
-
Methanol
-
Sulfuric acid
-
Dimethyl sulfate
-
Ammonium persulfate
-
Hydrogen peroxide
-
Toluene
-
Thionyl chloride
-
Isopropyl alcohol
Procedure:
Step 1: Methoxylation
-
In a reaction vessel, react 3,5-dimethyl-4-nitropyridine-1-oxide with a solution of sodium hydroxide in methanol.
-
After the reaction is complete, neutralize the excess sodium methoxide with sulfuric acid.
-
Filter the mixture to remove the precipitated sodium sulfate. The filtrate containing 3,5-dimethyl-4-methoxypyridine-1-oxide in methanol is used directly in the next step.
Step 2: Methylation and Hydroxylation
-
To the filtrate from Step 1, add dimethyl sulfate and stir overnight at room temperature to form the methoxy dimethyl sulfate salt.
-
Heat the reaction mass to reflux and slowly add a solution of ammonium persulfate and hydrogen peroxide in water.
-
After the addition is complete, continue refluxing for 1.5 hours and then stir overnight at room temperature.
-
Add methanol to precipitate any remaining salts and filter.
-
Evaporate the methanol from the filtrate. Adjust the pH of the remaining aqueous solution to 10 with a caustic solution.
-
Extract the product, 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine, with toluene. This toluene extract is used directly in the final step.
Step 3: Chlorination
-
Cool the toluene extract containing 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine to -5 °C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 15 °C.
-
After the addition, stir the reaction mixture for 30 minutes, then allow it to warm to 30-35 °C and stir for another hour.
-
Filter the resulting solid and wash it three times with chilled isopropyl alcohol.
-
Dry the solid under vacuum to obtain 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
Green Approach 2: Synthesis via Greener Chlorination
This route involves the synthesis of the intermediate 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine, followed by a greener chlorination step using triphosgene in toluene, avoiding the use of thionyl chloride and chlorinated solvents.[3]
Part A: Synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine
This intermediate can be prepared via a two-step process from 3,5-dimethyl-4-nitropyridine-1-oxide.
Materials:
-
3,5-Dimethyl-4-nitropyridine-1-oxide
-
Sodium methoxide in Methanol
-
Dimethyl sulfate
-
Ammonium persulfate
-
Hydrogen peroxide
-
Methylene dichloride (for extraction)
Procedure:
Step 1: Methoxylation
-
React 3,5-dimethyl-4-nitropyridine-1-oxide with sodium methoxide in methanol.
-
Upon completion, neutralize with an acid and remove the precipitated salts by filtration.
-
The resulting solution of 3,5-dimethyl-4-methoxypyridine-1-oxide is concentrated and carried forward.
Step 2: Hydroxymethylation
-
The crude 3,5-dimethyl-4-methoxypyridine-1-oxide is reacted with dimethyl sulfate, followed by treatment with ammonium persulfate and hydrogen peroxide.
-
After an aqueous workup and extraction with a suitable solvent like methylene dichloride, the organic layer is concentrated.
-
The crude 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine is purified by crystallization or chromatography.
Part B: Chlorination using Triphosgene
Materials:
-
2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine
-
Toluene
-
Methanol
Procedure:
-
Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine (1 equivalent) in toluene in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-10 °C.
-
In a separate flask, prepare a solution of triphosgene (0.35-0.37 equivalents) in toluene.
-
Slowly add the triphosgene solution dropwise to the cooled solution of the alcohol.
-
Monitor the reaction by HPLC. After the reaction is complete, add a small amount of methanol (0.10-0.25 equivalents) dropwise to quench any unreacted triphosgene.
-
Remove the acidic gases under reduced pressure.
-
The reaction mixture, containing the precipitated product, is then centrifuged or filtered.
-
Dry the solid to obtain 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride.
Traditional Synthesis for Comparison
This protocol outlines a conventional, multi-step synthesis with the isolation of intermediates and the use of thionyl chloride for the final chlorination.
Materials:
-
3,5-Dimethyl-4-nitropyridine-1-oxide
-
Sodium methoxide in Methanol
-
Dimethyl sulfate
-
Ammonium persulfate
-
Hydrogen peroxide
-
Dichloromethane
-
Thionyl chloride[2]
-
Hexane
Procedure:
Step 1: Synthesis of 3,5-dimethyl-4-methoxypyridine-1-oxide
-
3,5-Dimethyl-4-nitropyridine-1-oxide is reacted with sodium methoxide in methanol.
-
After the reaction, the mixture is worked up to isolate the 3,5-dimethyl-4-methoxypyridine-1-oxide.
Step 2: Synthesis of 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine
-
The isolated 3,5-dimethyl-4-methoxypyridine-1-oxide is then reacted with dimethyl sulfate, followed by ammonium persulfate and hydrogen peroxide.
-
The product, 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine, is isolated and purified.
Step 3: Chlorination using Thionyl Chloride [2]
-
Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine (0.15 mol) in dichloromethane (400 mL).
-
Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.
-
Wash the solid with hexane (50 mL) and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
Visualized Workflows and Pathways
One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis.
Greener Chlorination Pathway
Caption: Synthetic pathway with greener chlorination.
Traditional vs. Greener Chlorination Logic
Caption: Comparison of chlorination reagents.
References
Use of thionyl chloride in the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
Application Notes: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
Introduction
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a critical intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole, a widely used medication for treating acid-related gastrointestinal disorders.[1][2] The efficient preparation of this intermediate is paramount for the pharmaceutical industry. The conversion of the corresponding hydroxymethyl precursor, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, to the chloromethyl derivative is a key step in the overall synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, offering a clean and high-yielding reaction. This document provides a detailed protocol for this synthesis, outlining the methodology, reaction parameters, and expected outcomes.
Mechanism of Action
The reaction proceeds via the conversion of the primary alcohol (hydroxymethyl group) into a chlorosulfite intermediate by thionyl chloride. This intermediate is unstable and readily undergoes an intramolecular nucleophilic substitution (SNi mechanism) or an intermolecular SN2 attack by a chloride ion.[3][4] The driving force for the reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the equilibrium towards the product, ensuring a high conversion rate.[5] The pyridine nitrogen is basic and is protonated by the generated HCl, leading to the formation of the hydrochloride salt of the product.
Experimental Protocol
This protocol details the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine using thionyl chloride.
Materials:
-
2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (Substrate)
-
Thionyl chloride (SOCl₂) (Reagent)
-
Dichloromethane (CH₂Cl₂) (Solvent)
-
Hexane (for washing)
-
Argon or Nitrogen (Inert gas)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath (optional, for temperature control)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon), dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (0.15 mol, 25.1 g) in dichloromethane (400 mL).[1][6]
-
Reagent Addition: Prepare a solution of thionyl chloride (0.158 mol, 18.8 g) in dichloromethane (100 mL) and load it into the dropping funnel.[1][6]
-
Reaction: While stirring the substrate solution at room temperature (20°C), add the thionyl chloride solution dropwise over a period of 30 minutes.[1][6] Maintain a steady flow of inert gas throughout the addition. An alternative procedure suggests cooling the initial mixture to -5°C before the dropwise addition of thionyl chloride.[7]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.[1][6] The total reaction time is approximately 1 hour.[6]
-
Solvent Removal: Once the reaction is complete, remove the dichloromethane solvent under reduced pressure using a rotary evaporator.[1][6]
-
Product Isolation: The resulting solid residue is suspended in hexane (200 mL) and stirred to form a slurry.[1][6]
-
Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake with a small portion of hexane (50 mL) to remove any remaining impurities.[1][6]
-
Drying: Air-dry the collected white solid to obtain the final product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[1][6]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis protocol described above.
| Parameter | Value | Reference |
| Reactants | ||
| 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 25.1 g (0.15 mol) | [1][6] |
| Thionyl Chloride | 18.8 g (0.158 mol) | [1][6] |
| Solvents | ||
| Dichloromethane (Reaction) | 500 mL (total) | [1][6] |
| Hexane (Washing) | 250 mL (total) | [1][6] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20°C) | [6] |
| Duration | 1 hour | [6] |
| Atmosphere | Inert (Argon) | [1][6] |
| Product | ||
| 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 33.3 g | [1][6] |
| Yield | 100% (crude) | [1][6] |
| Purity | High (white solid) | [1][6] |
Workflow and Pathway Diagrams
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.
Caption: Chemical reaction pathway for the synthesis.
Caption: Experimental workflow for the synthesis.
References
- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Bot Verification [rasayanjournal.co.in]
Application Notes: The Role of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride and its Analogs as Versatile Building Blocks in Medicinal Chemistry
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, pyridine derivatives are of significant interest due to their presence in numerous biologically active molecules. 4-(Chloromethyl)-2-methoxypyridine hydrochloride and its structurally related analogs are crucial electrophilic building blocks in medicinal chemistry. The chloromethyl group at the 2-position provides a highly reactive site for nucleophilic substitution, making these compounds indispensable intermediates for constructing more complex molecular architectures. Their most prominent application is in the synthesis of Proton Pump Inhibitors (PPIs), a class of drugs widely prescribed for managing acid-related gastrointestinal disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[1] This document provides detailed protocols and data related to the application of these pyridine building blocks in the synthesis of leading PPIs such as Omeprazole, Lansoprazole, and Rabeprazole.
Application in the Synthesis of Proton Pump Inhibitors (PPIs)
The fundamental structure of most benzimidazole-based PPIs consists of a substituted pyridine ring linked to a benzimidazole ring system via a methylsulfinyl bridge. The synthesis of this core structure is achieved through a convergent strategy, primarily involving the coupling of a reactive 2-(chloromethyl)pyridine derivative with a 2-mercaptobenzimidazole derivative.
The general synthetic workflow involves two key steps:
-
Nucleophilic Substitution: The sulfur atom of the 2-mercaptobenzimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This condensation reaction displaces the chloride ion and forms a thioether intermediate.
-
Oxidation: The resulting thioether is then carefully oxidized to the corresponding sulfoxide (the active pharmacophore) using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[2]
This versatile synthetic route allows for the creation of a diverse range of PPIs by modifying the substituents on either the pyridine or the benzimidazole rings.
Caption: General workflow for the synthesis of Proton Pump Inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Omeprazole, a widely used PPI, starting from its respective pyridine and benzimidazole precursors.
Protocol 1: Synthesis of the Thioether Intermediate for Omeprazole
This protocol details the nucleophilic substitution reaction between 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.
Materials:
-
2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
-
5-methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Reaction flask (e.g., 1000 mL three-necked flask)
-
Stirrer, condenser, and dropping funnel
-
Heating mantle and cooling bath
Procedure:
-
Prepare a solution of sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) in the reaction flask and heat to 70-90°C until the solid dissolves.[3]
-
Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) to the flask and reflux the mixture until it completely dissolves.[3]
-
Cool the reaction mixture to below 10°C using a cooling bath.[3]
-
In a separate beaker, dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[3]
-
Slowly add the aqueous solution of the pyridine derivative to the reaction flask dropwise, maintaining the temperature below 30°C.[3]
-
After the addition is complete, allow the reaction to proceed with stirring for 4 hours at this temperature.[3]
-
Upon completion (monitored by TLC), cool the mixture to 10°C and add 500 mL of water. Stir for 12 hours to precipitate the product.[3]
-
Isolate the resulting white solid by suction filtration, wash with water, and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[3]
Protocol 2: Oxidation of Thioether to Omeprazole
This protocol describes the in-situ oxidation of the thioether intermediate to form Omeprazole.
Materials:
-
Thioether intermediate from Protocol 1
-
Ethyl Acetate
-
Hydrogen Peroxide (H₂O₂) (e.g., 50% solution)
-
Catalyst (e.g., Sodium Molybdate)
-
Reaction flask with stirrer and cooling system
Procedure:
-
The thioether intermediate can be synthesized in-situ by reacting 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride (100.0 g) and 2-mercapto-5-methoxy benzimidazole (81.0 g) in Ethyl Acetate (400 mL) with an aqueous solution of Sodium Hydroxide (50.0 g in 200 mL water).[4]
-
After the condensation reaction is complete, the organic layer containing the thioether is separated.[4]
-
Cool the organic solution to a temperature between 0°C and 5°C.[4]
-
Add a catalyst, such as sodium molybdate, to the solution.[4]
-
Slowly add 50% hydrogen peroxide while maintaining the temperature at 0-5°C.[4]
-
The reaction is typically complete within 10 minutes to 3 hours.[4] Monitor the reaction progress using TLC.
-
Upon completion, the Omeprazole product often precipitates from the solution.
-
Isolate the crude Omeprazole by filtration and wash with a suitable organic solvent or a mixture of solvent and water.[4]
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
The efficiency of the coupling and subsequent oxidation reactions is crucial for the commercial viability of PPIs. The following table summarizes reported yields for key reaction steps in the synthesis of various PPIs and related intermediates.
| Drug/Intermediate | Pyridine Building Block | Reaction Step | Yield (%) | Reference(s) |
| Omeprazole Intermediate (Thioether) | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Condensation with 5-methoxy-2-mercaptobenzimidazole | 96% | [3] |
| Omeprazole | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Overall Process (One-Pot) | >90% | [5] |
| Lansoprazole Intermediate (Sulfide) | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy)pyridine | Condensation with 1H-Benzoimidazole-2-thiol | 97% | [6][7] |
| Rabeprazole Intermediate (Sulfide) | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | Condensation with 1H-benzimidazole-2-thiol | ~7-8% (Overall) | |
| Rabeprazole Chloro Impurity Intermediate | 4-Chloro-2-(chloromethyl)-3-methylpyridine | Condensation with 1H-benzo[d]imidazole-2-thiol | 95% | [8] |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Chlorination with Sulfuryl Chloride | 76.4% | [9] |
Mechanism of Action: Proton Pump Inhibition
Proton Pump Inhibitors are prodrugs that require activation in an acidic environment. In the acidic canaliculus of the gastric parietal cell, the PPI undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase enzyme (the proton pump), irreversibly inactivating it and thereby inhibiting the final step of gastric acid secretion.
Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).
References
- 1. nbinno.com [nbinno.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 4. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]
- 5. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]
- 6. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side-reactions, and degradation.[1] These include:
-
Unreacted Starting Material: Residual 2-methoxy-4-methylpyridine or the intermediate 2-methoxy-4-(hydroxymethyl)pyridine.[1]
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Over-chlorination Products: Formation of di-chlorinated species at the pyridine ring or the methyl group.[1]
-
Polymeric Byproducts: Pyridine derivatives can be prone to polymerization under certain reaction conditions, leading to colored, tar-like impurities.[1]
-
Oxidation Byproducts: If the synthesis involves oxidation steps, residual oxidized pyridine species may be present.[1]
-
Residual Solvents: Solvents used in the reaction or purification may remain trapped in the final product.[1]
Q2: My crude product is a dark brown or khaki-colored solid. What is the cause of this discoloration and how can I remove it?
A2: Discoloration is often due to the presence of polymeric byproducts or other degradation products.[1] To address this:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1]
-
Solvent Washes: Washing the crude solid with an appropriate organic solvent can help remove some colored impurities.[1] For a related compound, washing with a mixture of acetone and petroleum ether was effective.[1]
Q3: After purification by solvent wash, the purity of my product, as determined by HPLC, is still below the desired level. What should I do?
A3: If a single solvent wash is insufficient, the chosen solvent may have poor selectivity for the impurities, or the product might be too soluble in it.[1] Consider the following optimization steps:
-
Solvent Mixtures: Experiment with mixtures of solvents. For a similar compound, acetone and petroleum ether mixtures were found to be effective.[1]
-
Sequential Washes: Perform a series of washes with solvents of different polarities.
-
Lower Temperature: Conduct the wash at a lower temperature to minimize the solubility of your product.[1]
-
Recrystallization: If washing is not sufficient, recrystallization is a powerful technique for achieving high purity.
Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" can occur if the solvent system is not optimal, if the product is highly soluble, or if impurities are inhibiting crystallization.[1] To induce crystallization:
-
Change the Solvent System: Try a different solvent or a solvent/anti-solvent combination. A common method is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, followed by slow cooling.[1]
-
Induce Nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[1]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the solution.[1]
Q5: What analytical techniques are best for assessing the purity and identifying unknown impurities in my product?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and effective method for determining the purity of chloromethylpyridine derivatives and for quantifying impurities.[1]
-
Thin-Layer Chromatography (TLC): TLC is useful for rapid, qualitative monitoring of reaction progress and purification efficiency.[1]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are invaluable for confirming the structure of the desired product and for identifying the structures of unknown impurities.[1]
Data Presentation
The following table summarizes the purity results for a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, after washing with different solvent systems. This data can serve as a reference for optimizing the purification of this compound.
| Wash Solvent System (v/v) | Purity by HPLC (%) | Reference |
| Isopropanol:Ether (3:1) | 98.23% | [2] |
| Toluene | 99.01% | [2] |
| Acetone:Petroleum Ether (2.5:1) | 99.49% | [2] |
| Acetone:Petroleum Ether (3:1) | 99.51% | [2] |
| Acetone:Petroleum Ether (2:1) | 99.54% | [2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of this compound. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound via Chlorination with Thionyl Chloride
This protocol is adapted from the synthesis of a similar compound.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve 2-hydroxymethyl-4-methoxypyridine in a suitable solvent like dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (SOCl₂) in dichloromethane dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 1.5 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid can be purified by washing with a suitable organic solvent (e.g., acetone) or by recrystallization.
Protocol 2: Purification by Solvent Wash
-
Isolation of Crude Product: After the reaction is complete and the solvent has been removed, you will have the crude solid product.[1]
-
Washing: Add a suitable cold organic solvent or solvent mixture (e.g., acetone/petroleum ether) to the crude solid to form a slurry.[1]
-
Stirring: Stir the slurry vigorously for about 30 minutes at a controlled temperature (e.g., room temperature or below).[1] This process should be repeated 2-3 times as necessary.[1]
-
Isolation of Pure Product: Collect the solid by filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold wash solvent and dry under vacuum.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[1]
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[1]
Visualizations
The following diagrams illustrate the synthetic pathway, the formation of common impurities, and a general troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during synthesis.
References
Technical Support Center: Recrystallization of 4-(Chloromethyl)-2-methoxypyridine hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-(chloromethyl)-2-methoxypyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions such as over-chlorination, and polymeric materials that can form under certain reaction conditions.[1] Residual solvents from the synthesis and work-up may also be present.[1]
Q2: What is a good starting point for selecting a recrystallization solvent?
A suitable solvent for recrystallization should dissolve the this compound at an elevated temperature but be a poor solvent at lower temperatures.[1] For structurally similar compounds, like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, purification has been achieved by washing with solvents such as a mixture of acetone and petroleum ether, or toluene.[2] Another approach involves dissolving the crude product in isopropanol and precipitating it with ether.[2] Given that pyridine derivatives can have some solubility in alcohols, a good starting point could be an alcohol (like isopropanol or ethanol) as the primary solvent, with a less polar solvent (like ether or hexane) as the anti-solvent.
Q3: My product is still colored after washing. What should I do?
If washing the crude solid does not remove colored impurities, a recrystallization step is recommended.[1] If the color persists even after recrystallization, you can try treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities. This is followed by a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Q4: The product is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out," where the product separates as a liquid, is a common issue.[3] This can happen if the solvent is not ideal, if there are significant impurities, or if the compound's melting point is low compared to the solvent's boiling point.[1][4] To resolve this, you can try:
-
Using a different solvent system: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling out.[4]
-
Inducing crystallization: Scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.[4]- The compound is highly soluble in the chosen solvent even at low temperatures. | - Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and attempt to crystallize again.[4]- Try a different solvent or a mixed-solvent system.[1] |
| Product "Oils Out" | - The solvent system is not optimal.[1]- The cooling rate is too fast.[4]- High level of impurities present.[4]- The melting point of the compound is lower than the boiling point of the solvent.[4] | - Switch to a different solvent or use a good solvent/anti-solvent combination.[1]- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[4]- Attempt further purification of the crude material (e.g., by washing) before recrystallization.- Add a small amount of additional solvent to the oiled-out mixture, gently warm to redissolve, and then cool slowly.[4] |
| Crystals are Colored or Impure | - Colored impurities were not removed by the initial purification steps.- Impurities co-precipitated with the product. | - Perform a hot filtration with activated charcoal to remove colored impurities.[1]- Ensure the cooling process is slow to allow for selective crystallization of the desired product. |
| Premature Crystallization during Hot Filtration | - The solution cooled too quickly in the funnel.[3] | - Warm the filtration apparatus (funnel and receiving flask) before use.[3]- Use a slight excess of hot solvent to keep the compound dissolved and then evaporate the excess after filtration.[3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.[1]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Solvent System Selection: Choose a "good" solvent in which the compound is readily soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble, and the two solvents must be miscible.
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent to the solution with stirring until a persistent cloudiness (turbidity) is observed.
-
Re-dissolution and Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Data Presentation
| Purification Method | Solvent System | Outcome | Reference |
| Washing | Acetone:Petroleum Ether (2:1 by volume) | White crystals with 99.54% purity (HPLC) | [2] |
| Washing | Toluene | White crystals with 99.01% purity (HPLC) | [2] |
| Precipitation | Isopropanol and Ether | Adularescent solid product | [2] |
| Recrystallization | Isopropyl alcohol hydrochloride solution (5%) | Purified product | [5] |
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing Synthesis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride. Our goal is to help you optimize your reaction yield and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield of this compound. What are the potential causes?
A low yield can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The choice of chlorinating agent, solvent, reaction temperature, and time are critical. For instance, using thionyl chloride in dichloromethane is a common method.[1] The reaction temperature should be carefully controlled, as high temperatures can lead to the formation of byproducts.
-
Presence of Moisture: Chlorinating agents like thionyl chloride and sulfuryl chloride are highly reactive with water. Any moisture in the starting materials or solvent will consume the reagent and reduce the yield.
-
Incomplete Reaction: The reaction may not have gone to completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of impurities, such as over-chlorinated or under-chlorinated species, can significantly decrease the yield of the desired product.[2] Polymeric materials can also form under certain conditions.[2]
-
Product Loss During Work-up and Purification: The product can be lost during extraction, washing, and recrystallization steps. The choice of solvents for these procedures is crucial to minimize product loss.
Q2: What are the common impurities I should be aware of, and how can I minimize them?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[2]
-
Unreacted Starting Material: (4-methoxy-pyridin-2-yl)-methanol may be present if the reaction is incomplete. Ensure sufficient reaction time and optimal temperature.
-
Over-chlorinated Species: Dichlorinated pyridines can form if an excess of the chlorinating agent is used or if the reaction temperature is too high.
-
Polymeric Byproducts: Pyridine derivatives can be prone to polymerization.[2] Using appropriate reaction concentrations and temperatures can help mitigate this.
-
Solvent Adducts: Solvents used in the reaction or purification can become trapped in the final product.[2] Proper drying under vacuum is essential.
To minimize impurities, carefully control the stoichiometry of your reagents, maintain the recommended reaction temperature, and ensure an inert atmosphere if necessary.
Q3: How do I choose the right solvent for the reaction and purification?
The choice of solvent is critical for both the reaction and the subsequent purification steps.
-
Reaction Solvent: Dichloromethane is a commonly used solvent for chlorination with thionyl chloride or sulfuryl chloride as it is relatively inert and allows for good temperature control.[1][3] Other solvents like tetrahydrofuran (THF) and acetonitrile have also been used in similar chlorination reactions.
-
Purification Solvents: For purification by washing, a solvent system that maximizes the removal of impurities while minimizing the dissolution of the product is ideal. For a structurally similar compound, mixtures of acetone and petroleum ether were found to be effective.[2] For recrystallization, select a solvent that dissolves the product at elevated temperatures but in which it is sparingly soluble at room temperature.
Q4: My product is a brown or khaki color. How can I decolorize it?
Colored impurities are often polymeric byproducts or degradation products.[2]
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. A subsequent hot filtration will remove the charcoal.[2]
-
Recrystallization: If a simple wash is insufficient, recrystallization is an effective method for removing colored impurities.[2]
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the solvent system is not optimal or if impurities are inhibiting crystallization.[2]
-
Modify the Solvent System: Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, followed by slow cooling.[2]
-
Induce Nucleation: Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystal formation.[2]
-
Seed Crystals: If available, adding a seed crystal of the pure compound can initiate crystallization.[2]
Data Presentation
Table 1: Effect of Chlorinating Agent and Conditions on Yield
| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| (4-Methoxy-pyridin-2-yl)-methanol | Thionyl chloride | Dichloromethane | Not specified | 2 h | 100% | [Journal of Medicinal Chemistry, 1995, vol. 38, # 25, p. 4906 - 4916][1] |
| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Sulfuryl chloride | Dichloromethane | Room Temp | 1.5 h | 76.4% | CN 114044752 A[3] |
| 2-methylol-3,4-dimethoxy-pyridine | Thionyl chloride | Dichloromethane | 0-3 °C | 2 h | 78% | CN102304083A[4] |
Table 2: Purity of a Structurally Similar Compound with Different Wash Solvents
| Wash Solvent System (v/v) | Purity (%) | Reference |
| Acetone:Petroleum Ether (2:1) | 99.54% | CN101648907A[5] |
| Acetone:Petroleum Ether (2.5:1) | 99.49% | CN101648907A[5] |
| Toluene | 99.01% | CN101648907A[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on literature procedures and should be optimized for your specific laboratory conditions.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-methoxy-pyridin-2-yl)-methanol in anhydrous dichloromethane.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (or sulfuryl chloride) in dichloromethane dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench any remaining chlorinating agent by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Washing
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the product has low solubility, while the impurities are more soluble (e.g., a mixture of acetone and petroleum ether).[2]
-
Washing Procedure: Suspend the crude solid in the chosen solvent system. Stir the slurry vigorously for approximately 30 minutes at a controlled temperature (e.g., room temperature or below).
-
Isolation: Collect the solid by filtration using a Buchner funnel. Wash the filter cake with a small amount of the cold wash solvent.
-
Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 50-80 °C) until a constant weight is achieved.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a solvent that dissolves the crude product at an elevated temperature but in which the product is sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum crystal formation, further cool the flask in an ice bath.[2]
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[2]
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Factors influencing the reaction yield of this compound.
References
- 1. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Technical Support Center: 4-(Chloromethyl)-2-methoxypyridine hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions associated with 4-(Chloromethyl)-2-methoxypyridine hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound and how can they be avoided?
A1: Common impurities in this compound often originate from its synthesis. These can include unreacted starting materials like the corresponding 4-methyl or 4-hydroxymethyl pyridine precursors, over-chlorinated or under-chlorinated species, and byproducts from oxidation or nitration steps if they are part of the synthetic route.[1] Additionally, polymeric materials and residual solvents can be present.[1] To minimize these impurities, it is crucial to carefully control reaction conditions during synthesis and to employ effective purification methods such as washing the crude product with a suitable organic solvent or recrystallization.[1]
Q2: What are the primary side reactions to anticipate when using this compound in a nucleophilic substitution reaction?
A2: The primary side reaction of concern is the hydrolysis of the chloromethyl group to a hydroxymethyl group, especially in the presence of water or other protic solvents. This can compete with the desired nucleophilic substitution. Another potential side reaction is the elimination of HCl to form a reactive intermediate, which could lead to polymerization or other undesired products, particularly in the presence of a strong, non-nucleophilic base.
Q3: How stable is the 2-methoxy group on the pyridine ring during reactions?
A3: The 2-methoxy group on the pyridine ring is generally stable under neutral and basic conditions commonly used for nucleophilic substitution at the 4-(chloromethyl) position. The electron-withdrawing nature of the pyridine ring can make the methoxy group susceptible to nucleophilic aromatic substitution under harsh conditions (e.g., strong nucleophiles and high temperatures), but this is not a common side reaction under typical synthetic protocols. The pKa of the 2-methoxypyridinium ion is lower than that of the pyridinium ion, indicating that the nitrogen is less basic, which can be attributed to the inductive electron-withdrawing effect of the methoxy group.[2]
Q4: Can this compound undergo self-reaction or polymerization?
A4: Yes, pyridine derivatives, including this compound, can potentially polymerize under certain conditions, such as elevated temperatures or in the presence of certain initiators.[1] This is a potential source of colored impurities.[1] It is advisable to store the compound in a cool, dry place and to use it in reactions at controlled temperatures to minimize this risk.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product in a Nucleophilic Substitution Reaction
| Possible Cause | Suggested Solution |
| Hydrolysis of the starting material: The chloromethyl group has reacted with residual water in the solvent or reagents to form 4-(hydroxymethyl)-2-methoxypyridine. | Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Handle hygroscopic reagents in a glove box or under an inert atmosphere. |
| Competing elimination reaction: A strong, sterically hindered base may promote elimination of HCl over substitution. | Use a weaker, non-nucleophilic base (e.g., potassium carbonate, triethylamine) in sufficient quantity to neutralize the HCl byproduct without promoting elimination. |
| Low reactivity of the nucleophile: The chosen nucleophile may not be strong enough to displace the chloride under the reaction conditions. | Consider using a stronger nucleophile or activating the existing one (e.g., converting an alcohol to an alkoxide with a base). Alternatively, increasing the reaction temperature may improve the reaction rate, but this should be done cautiously to avoid decomposition. |
| Degradation of the starting material: Prolonged reaction times or high temperatures may lead to decomposition or polymerization of the this compound. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily high temperatures. |
Problem 2: Presence of Multiple Unidentified Byproducts in the Reaction Mixture
| Possible Cause | Suggested Solution |
| Reaction with the solvent: Nucleophilic solvents (e.g., alcohols, amines) can compete with the intended nucleophile, leading to the formation of solvent adducts. | Choose a non-nucleophilic, aprotic solvent for the reaction, such as DMF, DMSO, acetonitrile, or THF. |
| Over-reaction or multiple substitutions: If the nucleophile has multiple reactive sites, or if the product of the initial reaction can react further, complex mixtures can result. | Use a protecting group strategy to block other reactive sites on the nucleophile. Control the stoichiometry of the reactants carefully, sometimes using an excess of one reagent to drive the reaction towards a single product. |
| Air or moisture sensitivity: The reactants or products may be sensitive to air or moisture, leading to oxidation or hydrolysis byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Data Presentation
Table 1: Potential Side Products in Reactions Involving this compound
| Side Product | Formation Pathway | Analytical Signature (Expected) |
| 4-(Hydroxymethyl)-2-methoxypyridine | Hydrolysis of the chloromethyl group | Change in polarity (more polar) observable by TLC/HPLC; presence of an -OH peak in IR spectroscopy; mass spectrometry peak corresponding to the hydrolyzed product. |
| Bis(2-methoxy-4-pyridinylmethyl) ether | Reaction of 4-(hydroxymethyl)-2-methoxypyridine with unreacted 4-(chloromethyl)-2-methoxypyridine | Higher molecular weight peak in mass spectrometry. |
| Polymeric materials | Self-reaction/polymerization of the starting material or reactive intermediates | Broad, unresolved peaks in chromatograms; appearance of insoluble, often colored, material in the reaction mixture. |
| Solvent adducts | Reaction with nucleophilic solvents | Mass spectrometry peaks corresponding to the addition of a solvent molecule to the pyridine scaffold. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Thiol Nucleophile (e.g., in the Synthesis of an Omeprazole Analogue)
This protocol is a generalized procedure based on the synthesis of omeprazole and should be optimized for specific substrates.[3][4]
-
Preparation of the Nucleophile: In a reaction vessel under an inert atmosphere, dissolve the thiol nucleophile (e.g., 2-mercapto-5-methoxybenzimidazole, 1.0 eq) in a suitable solvent such as ethanol.[3][4]
-
Deprotonation: Add a solution of a base (e.g., sodium hydroxide, 1.1 eq) in the same solvent and stir until the thiol is fully deprotonated to the thiolate.[3][4]
-
Addition of Electrophile: Cool the reaction mixture (e.g., to below 10°C) and slowly add a solution of this compound (0.9 eq) in a suitable solvent (e.g., water or the same reaction solvent).[3][4]
-
Reaction: Allow the reaction to warm to the desired temperature (e.g., 30°C) and stir for a monitored period (e.g., 4 hours).[3][4]
-
Work-up: Upon completion, quench the reaction (e.g., by adding water) and extract the product with an organic solvent (e.g., dichloromethane).[3] Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.[3]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]
Mandatory Visualization
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions with 4-(Chloromethyl)-2-methoxypyridine HCl.
References
Preventing polymerization of pyridine derivatives during synthesis
Welcome to the technical support center for the synthesis of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of pyridine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do some pyridine derivatives polymerize during synthesis?
A1: Polymerization of pyridine derivatives, particularly those with vinyl groups (e.g., vinylpyridines), is a common side reaction.[1] This process is often initiated by heat, light, or the presence of acid or radical species.[1][2][3] The reaction proceeds via a radical mechanism, where an initiator creates a radical that reacts with a monomer molecule, starting a chain reaction that forms high molecular weight polymers.[2] This can lead to decreased yields of the desired product, contamination with oligomers, and difficulties in purification.[1] In some cases, nucleophilic addition to activated pyridinium salts can also lead to unstable dihydropyridines that may polymerize.[4]
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous self-polymerization during storage, transport, and sometimes during synthesis.[2] They function by acting as radical scavengers, terminating the chain reaction that leads to polymer formation.[2] There are two main types:
-
True inhibitors: These have a defined induction period during which no polymerization occurs. They are consumed as they react with radicals. Once depleted, polymerization can proceed normally.[2]
-
Retarders: These do not have a distinct induction period but permanently decrease the rate of polymerization.[2]
Commonly used inhibitors for vinyl monomers include 4-methoxyphenol (MEHQ), hydroquinone (HQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (TBC).[1][2]
Q3: Is it necessary to remove inhibitors from commercial monomers before starting a reaction?
A3: Yes, for a successful planned polymerization, the inhibitor must be removed.[5] However, when synthesizing a pyridine derivative where polymerization is an unwanted side reaction, the inhibitor present in the starting material can be beneficial. If your synthesis requires a subsequent, intended polymerization step, the inhibitor must be removed beforehand, typically through an alkali wash (e.g., dilute NaOH solution) or by passing the monomer through an inhibitor-remover column.[5][6]
Q4: What are the ideal storage conditions to prevent polymerization of reactive pyridine derivatives?
A4: To ensure the stability of reactive pyridine derivatives like 2,5-Divinylpyridine, the following storage conditions are recommended[1]:
-
Low Temperature: Store at or below 4°C. For long-term storage, temperatures below -20°C are preferable.
-
In the Dark: Protect from light, which can initiate polymerization.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Inhibitor: Add a polymerization inhibitor, such as BHT or hydroquinone, at a concentration of 100-200 ppm.
Troubleshooting Guide
Problem: My reaction mixture is becoming viscous, turning cloudy, or forming a solid precipitate unexpectedly.
-
Possible Cause: Uncontrolled polymerization of the pyridine derivative. This is especially common in reactions involving vinylpyridines or when using strong acids or high temperatures.[1] The formation of insoluble "popcorn" polymer can also occur.[7]
-
Solution Workflow:
Caption: Troubleshooting workflow for unexpected polymerization.
Problem: The yield of my desired pyridine derivative is very low, and I suspect polymerization is the cause.
-
Possible Cause: Even low levels of polymerization can consume starting materials and reduce the overall yield.[8] Highly exothermic reactions can create localized hot spots, accelerating polymerization.[9]
-
Solutions:
-
Temperature Control: For exothermic reactions, ensure efficient cooling and consider the slow, dropwise addition of reagents to manage heat generation.[9]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[9]
-
Inhibitor Use: Add a polymerization inhibitor to the reaction mixture during work-up and especially during purification steps like distillation, where heat is applied.[1]
-
Prompt Neutralization: If the reaction is acid-catalyzed, neutralize the mixture promptly upon completion to prevent acid-catalyzed polymerization of the product.[1]
-
Data on Polymerization Inhibitors
For many syntheses, particularly those involving vinylpyridines, the addition of an inhibitor during purification is crucial. The choice and concentration depend on the specific derivative and subsequent process steps.
| Inhibitor | Common Name | Typical Concentration (ppm) | Method of Removal | Notes |
| 4-tert-butylcatechol | TBC | 50 - 200 | Alkali wash (NaOH solution) | Often used for storage and transport of styrenic monomers.[2][6] |
| 4-methoxyphenol | MEHQ | 100 - 200 | Alkali wash, inhibitor removal columns | A very common inhibitor found in commercial vinyl monomers.[2][5] |
| Hydroquinone | HQ | 100 - 1000 | Alkali wash, distillation | Effective but can discolor the monomer.[1][2] |
| Butylated hydroxytoluene | BHT | 100 - 200 | Distillation | A phenolic antioxidant also used as an inhibitor.[1][2] |
| o-aminophenol | OAP | 100 - 500 | Adsorption on alumina | Particularly useful for inhibiting vinylpyridines.[6] |
Data compiled from multiple sources.[1][2][5][6]
Key Experimental Protocols
Protocol 1: General Synthesis with Polymerization Prevention
This protocol adapts a general pyridine synthesis to include steps for minimizing polymerization, particularly relevant for derivatives prone to this side reaction.
-
Reagent Preparation: If using a vinyl-substituted starting material that contains an inhibitor like MEHQ, and the synthesis conditions are mild (low temperature, no strong acids), you may not need to remove it. If the inhibitor could interfere with your reaction, remove it by washing with 1M NaOH, followed by water, and drying over MgSO₄.[5]
-
Reaction Setup:
-
Assemble a dry, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Charge the flask with the solvent and initial reagents.
-
Maintain a positive pressure of inert gas throughout the reaction to prevent oxygen from initiating polymerization.[1]
-
-
Temperature Control:
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.[8][10] Avoid unnecessarily long reaction times.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was conducted under acidic conditions, neutralize it promptly with a suitable base (e.g., saturated NaHCO₃ solution).[1]
-
Crucially, add a polymerization inhibitor (e.g., 100 ppm BHT or hydroquinone) to the crude product before proceeding to purification. [1]
-
Extract the product with an appropriate organic solvent.
-
-
Purification:
-
When purifying by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress.[1] Ensure the distillation flask contains an inhibitor.
-
For column chromatography, consider adding a small amount of inhibitor to the eluent system to prevent polymerization on the column.[1]
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key decision points and actions in a synthesis designed to prevent polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 7. US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purity Analysis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and a detailed experimental protocol to assist with your analyses.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. The table below outlines frequent problems, their potential causes, and solutions specifically tailored for the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the column.[1]- Column overload. | - Use a mobile phase with a low pH (e.g., 2-3) to ensure the pyridine nitrogen is protonated.[1]- Employ an end-capped C18 column or a column with a base-deactivated stationary phase.[2]- Reduce sample concentration or injection volume. |
| Poor Resolution | - Inappropriate mobile phase composition or column chemistry. | - Optimize the mobile phase by varying the organic modifier (acetonitrile vs. methanol) and the buffer concentration.[3]- Consider a column with a different selectivity, such as a phenyl or pentafluorophenyl (PFP) phase, which can offer alternative interactions with the aromatic pyridine ring. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or from a previous injection (carryover).[4] | - Use high-purity solvents and freshly prepared mobile phase.[4]- Implement a needle wash step in the autosampler method.- Inject a blank (mobile phase) after a high-concentration sample to check for carryover.[5] |
| Baseline Drift or Noise | - Inadequate mobile phase degassing.- Temperature fluctuations.- Contaminated mobile phase or column.[4][6] | - Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[4]- Use a column oven to maintain a stable temperature.[7]- Flush the column with a strong solvent to remove contaminants.[7] |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in pump flow rate.- Column degradation.[7] | - Prepare the mobile phase accurately, preferably by weight.- Check the HPLC pump for leaks and ensure it is properly maintained.[2]- Use a guard column to protect the analytical column and monitor system suitability parameters to track column performance.[7] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[8]- Replace the guard column or in-line filter.- If the column is blocked, try back-flushing it with a strong solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in this compound samples?
A1: Common impurities can originate from starting materials, side reactions, or degradation.[9] These may include unreacted starting materials like the corresponding 4-methyl or 4-hydroxymethyl pyridine precursor, as well as over-chlorinated or under-chlorinated species.[9]
Q2: What type of HPLC column is best suited for this analysis?
A2: A standard C18 reversed-phase column is a good starting point.[5] However, due to the basic nature of the pyridine moiety, a column with low silanol activity or one that is end-capped is recommended to minimize peak tailing.[10] For challenging separations, columns with alternative selectivities, such as phenyl or PFP phases, can be beneficial.
Q3: How should I prepare my sample for HPLC analysis?
A3: Dissolve the this compound sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself, to a concentration of approximately 0.1 - 1 mg/mL.[11] It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter and prevent column clogging.[8]
Q4: My peak shape for this compound is poor. What can I do?
A4: Poor peak shape, particularly tailing, is often due to secondary interactions. Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will protonate the pyridine nitrogen, reducing these interactions and improving peak symmetry.[12]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[3] This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants.[13] The HPLC method is then developed and optimized to achieve baseline separation of the parent compound from all observed degradation peaks.[3]
Experimental Protocol
This section provides a detailed methodology for the purity analysis of this compound by Reversed-Phase HPLC. This method is adapted from established procedures for similar pyridine derivatives and should be validated for your specific application.[14][15][16]
Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size[14][15] |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | Isocratic |
| Composition | 79% Mobile Phase A : 21% Mobile Phase B[14][15] |
| Flow Rate | 1.0 mL/min[14][15] |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[14][15] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate the peaks and calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Troubleshooting Decision Tree
Caption: Decision Tree for HPLC Troubleshooting.
References
- 1. agilent.com [agilent.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. nacalai.com [nacalai.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. labcompare.com [labcompare.com]
- 8. organomation.com [organomation.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. helixchrom.com [helixchrom.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Low Yield in 4-(Chloromethyl)-2-methoxypyridine Hydrochloride Reactions
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low yields in the synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common causes?
Low yield is a frequent issue that can stem from several stages of the synthesis and purification process. The primary factors include incomplete conversion of the starting material, formation of side products due to reaction conditions, product degradation, and mechanical losses during work-up and purification. Careful control of reaction temperature, stoichiometry of reagents, and optimized purification methods are critical for success.
Q2: What are the typical impurities and side products I should be aware of?
Common impurities can originate from the starting materials, side reactions, or degradation.[1] Key species to look out for include:
-
Unreacted Starting Material: The precursor, (4-Methoxy-pyridin-2-yl)-methanol, may remain if the reaction is incomplete.[1]
-
Polymeric Byproducts: Pyridine derivatives are susceptible to polymerization under certain conditions, often resulting in tarry, insoluble materials.[1][2]
-
Over-chlorinated Species: Although less common, harsh conditions could potentially lead to the formation of dichlorinated products.
-
Oxidation Products: Impurities from the synthesis of the starting material, such as pyridine-N-oxides, can carry over.[2]
-
Residual Solvents: Solvents used in the reaction or purification can become trapped in the final solid product.[1]
Q3: The reaction mixture turns dark brown or black and forms a thick sludge. What is causing this and how can it be prevented?
This is a strong indication of polymerization or degradation of the product or starting material.[1][2] The chloromethyl pyridine structure is highly reactive. This issue is often caused by:
-
High Reaction Temperature: The chlorination reaction is often exothermic. Failure to maintain low temperatures (e.g., 0-5 °C) can accelerate decomposition and polymerization pathways.
-
Excess Chlorinating Agent: Using a significant excess of thionyl chloride or a similar reagent can lead to more aggressive and less selective reactions.
-
Presence of Water: Moisture can react with the chlorinating agent to produce HCl gas and heat, potentially catalyzing degradation. Ensure all glassware is dry and use anhydrous solvents.
To prevent this, maintain strict temperature control with an ice bath, add the chlorinating agent dropwise to manage the exotherm, and ensure all reagents and solvents are anhydrous.
Q4: How can I optimize the chlorination step to improve yield and minimize byproduct formation?
Optimization of the chlorination is crucial. Consider the following:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is commonly used for this conversion.[3] Other reagents like sulfuryl chloride or triphosgene can also be employed, but may require different reaction conditions.[4][5]
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the chlorinating agent. A large excess can promote side reactions.
-
Temperature Control: Add the chlorinating agent slowly to a cooled solution (0-5 °C) of the starting alcohol in a suitable solvent like dichloromethane (DCM).[3][4]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion without significant byproduct formation.
Q5: My crude product has low purity. What are the best methods for purification to maximize both yield and purity?
A multi-step purification strategy is often most effective:
-
Solvent Wash/Slurry: After removing the reaction solvent, wash or slurry the crude solid with a carefully chosen organic solvent. This is effective at removing more soluble impurities.[1] A sequence of washes with solvents of differing polarities can also be beneficial.
-
Recrystallization: For achieving high purity, recrystallization is the preferred method. The key is to identify a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[1]
-
Activated Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. This is followed by a hot filtration step.[1]
Q6: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to an unsuitable solvent system or the presence of impurities that inhibit crystallization.[1] To resolve this:
-
Modify the Solvent System: Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then allow it to cool slowly.[1]
-
Induce Nucleation: Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.
-
Seed Crystals: If available, add a single, pure crystal of the product to the cooled, supersaturated solution to initiate crystallization.[1]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.
Data Presentation
Table 1: Common Impurities and Their Origins
| Impurity/Byproduct | Potential Origin | Recommended Analytical Technique |
| (4-Methoxy-pyridin-2-yl)-methanol | Incomplete chlorination reaction.[1] | HPLC, TLC, ¹H NMR |
| Polymeric Materials | High reaction temperature; excess chlorinating agent.[1][2] | Visual Inspection, Solubility |
| Pyridine-N-Oxide Species | Carry-over from the synthesis of the starting material.[2] | HPLC, Mass Spectrometry |
| Dichlorinated Pyridines | Over-reaction due to harsh conditions or excess chlorinating agent. | HPLC, Mass Spectrometry |
| Residual Solvents (e.g., DCM, Acetone) | Incomplete drying of the product after reaction work-up or purification.[1] | ¹H NMR, GC-HS |
Table 2: Example Solvent Systems for Purification of Related Pyridine Hydrochlorides
Note: This data is based on structurally similar compounds and should serve as a starting point for optimizing the purification of this compound.
| Purification Method | Solvent System | Observation/Outcome | Reference |
| Washing/Slurrying | Acetone | Used to wash the filter cake after initial isolation, effectively removing some impurities.[4] | [4] |
| Washing/Slurrying | Hexane | Used to suspend the crude solid residue after solvent removal to isolate the product by filtration.[3] | [3] |
| Washing/Slurrying | Acetone: Petroleum Ether (2:1 mixture) | Effective for washing a brown crude solid to yield a white crystalline product with high purity (99.54% by HPLC).[2] | [2] |
| Recrystallization | Isopropanol/Ether | A previous method where the product was dissolved in isopropanol and precipitated with ether.[2] | [2] |
Experimental Protocols
Protocol 1: Chlorination of (4-Methoxy-pyridin-2-yl)-methanol with Thionyl Chloride
This is a generalized protocol based on methods for structurally similar compounds and should be optimized.[3]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve (4-Methoxy-pyridin-2-yl)-methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of thionyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel. Add the thionyl chloride solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or HPLC.
-
Isolation of Crude Product: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude solid hydrochloride salt.
Protocol 2: Purification by Solvent Wash/Slurry
-
Suspension: Transfer the crude solid obtained from Protocol 1 into a flask. Add a suitable wash solvent (e.g., cold acetone or hexane).[3][4]
-
Slurrying: Stir the resulting slurry vigorously for 30 minutes at a controlled temperature (e.g., room temperature or 0 °C).[1]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold wash solvent to remove residual impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis and purification of 4-(Chloromethyl)-2-methoxypyridine HCl.
Caption: Decision tree for troubleshooting the root cause of low reaction yield.
Caption: Key reaction pathways illustrating the desired transformation versus common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
Removal of unreacted starting materials from 4-(Chloromethyl)-2-methoxypyridine hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 4-(Chloromethyl)-2-methoxypyridine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side-products, and subsequent degradation. These may include:
-
Unreacted Starting Materials: The most common starting material is 2-methoxy-4-methylpyridine, which undergoes chlorination. Another potential precursor is (4-methoxy-pyridin-2-yl)-methanol.[1] Therefore, residual amounts of these starting materials are often present in the crude product.
-
Over-chlorinated Species: Dichlorinated pyridine byproducts can form if the reaction is not carefully controlled.[1]
-
Polymeric Materials: Pyridine derivatives may polymerize under certain reaction conditions, leading to tar-like impurities.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the crude solid.[1]
Q2: What are the recommended initial purification strategies for the crude product?
A2: An initial purification step often involves washing the crude solid with a suitable organic solvent or a solvent mixture.[1] This is effective in removing more soluble impurities. For a structurally similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, washing with a mixture of acetone and petroleum ether has been shown to be effective.[2] Recrystallization is another powerful technique to achieve high purity.[1]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of chloromethylpyridine derivatives and quantifying impurities.[1] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the purification progress.[1]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low Purity After Initial Solvent Wash | The chosen solvent has poor selectivity for the impurities, or the product is significantly soluble in the wash solvent. | Optimize the wash solvent system by experimenting with solvent mixtures. A common approach is to use a combination of a "good" solvent (in which the product is sparingly soluble) and a "poor" solvent (in which the impurities are soluble). Consider a sequence of washes with solvents of different polarities. Performing the wash at a lower temperature can also reduce product loss.[1] |
| Product is still colored (e.g., yellow or brown) after washing | Colored impurities, such as polymeric byproducts, are not effectively removed by a simple solvent wash. | A recrystallization step is recommended. Dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly can yield pure crystals, leaving colored impurities in the mother liquor. For highly colored solutions, a charcoal treatment can be effective. Add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities before crystallization.[1] |
| Product "oils out" instead of crystallizing | The chosen recrystallization solvent system is not optimal, or the presence of significant impurities is inhibiting crystallization. | Modify the crystallization conditions. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, followed by slow cooling. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound can help induce nucleation.[1] |
Experimental Protocols
Protocol 1: Purification by Solvent Washing
This protocol is a common first step for the purification of crude this compound.
Methodology:
-
Isolation of Crude Product: After the chlorination reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude solid.
-
Solvent Selection: Based on data for a similar compound, a mixture of acetone and petroleum ether (or hexane) is a good starting point. The optimal ratio should be determined empirically, but a 2:1 ratio of acetone to petroleum ether can be effective.[2]
-
Washing Procedure:
-
Suspend the crude solid (e.g., 10 g) in the chosen solvent mixture (e.g., 30 mL).
-
Stir the slurry vigorously for 30 minutes at room temperature.
-
Collect the solid by filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold solvent mixture.
-
Repeat the washing step 2-3 times as needed, monitoring the purity of the solid by TLC or HPLC.
-
-
Drying: Dry the purified solid under vacuum to remove residual solvents.
Quantitative Data (Based on a similar compound): [2]
| Starting Material | Wash Solvent (v/v) | Number of Washes | Final Purity (HPLC) | Yield |
| 100g crude solid | Acetone:Petroleum Ether (2:1) | 2-3 | 99.54% | 85g |
| 100g crude solid | Toluene | 2-3 | 99.01% | 83.1g |
| 100g crude solid | Isopropanol:Ether (3:1) | 1 | 98.23% | 76.01g |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity this compound.
Methodology:
-
Solvent System Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, often a "good" solvent and a "poor" solvent (anti-solvent), is commonly used. Ethanol or a mixture of dichloromethane and hexane are potential candidates.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., dichloromethane) and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Crystallization:
-
Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness is observed.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, further cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Improving the selectivity of chlorination in pyridine synthesis
Technical Support Center: Selective Chlorination of Pyridine
For Researchers, Scientists, and Drug Development Professionals
Chlorinated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. However, due to the electron-deficient nature of the pyridine ring, controlling the regioselectivity and extent of chlorination presents significant challenges. This guide provides practical troubleshooting advice and detailed protocols to help you improve the selectivity and yield of your pyridine chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine chlorination not selective? I'm getting a mixture of isomers.
A1: The selectivity of pyridine chlorination is highly dependent on the reaction mechanism, which is dictated by the reaction conditions.
-
Electrophilic Aromatic Substitution (EAS): Pyridine is deactivated towards EAS, requiring harsh conditions like strong Lewis acids and high temperatures. These reactions tend to be 3-selective, but often result in isomer mixtures.[1]
-
Radical Substitution: High-temperature gas-phase chlorination (200-400°C) proceeds via a radical mechanism.[2][3] This pathway preferentially yields 2-chloropyridine and 2,6-dichloropyridine. Theoretical studies suggest the barrier for formation of 2-chloropyridine is the lowest among the substitution paths.[4]
-
Nucleophilic Substitution (via N-Oxide): This is the most common and effective strategy for achieving high regioselectivity for the 2- and 4-positions. Pyridine is first oxidized to pyridine-N-oxide, which activates the C2 and C4 positions for nucleophilic attack. Subsequent reaction with a chlorinating agent like POCl₃ or SO₂Cl₂ yields the corresponding chloropyridine, followed by deoxygenation.[5][6][7] This method offers excellent control and milder reaction conditions.[6][7]
To improve selectivity, converting to the pyridine-N-oxide is the most reliable approach for targeting the 2- or 4-position.[5][6]
Q2: How can I prevent over-chlorination and stop the reaction at the monochlorinated stage?
A2: Over-chlorination, leading to di- and polychlorinated pyridines, is a common issue that lowers the yield of the desired product.
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. Reducing the equivalents of the chlorinating agent can significantly improve selectivity for the mono-substituted product.[8]
-
Optimize Temperature: High temperatures often favor over-chlorination.[2] Lowering the reaction temperature can help improve selectivity, though it may require longer reaction times.[8] For gas-phase reactions, a "hot spot" temperature between 350°C and 500°C is crucial for good conversion, while temperatures above this range decrease selectivity for 2-chloropyridine.[2]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated byproducts.[8]
-
Catalyst Choice: In vapor-phase reactions, certain catalysts like silicates (attapulgite, bentonite) can promote the selective formation of chlorinated pyridines.[9]
Q3: My reaction yield is very low. What are the common causes and solutions?
A3: Low yields can stem from several factors, including incomplete reaction, side product formation, or difficult purification.
-
Incomplete Reaction:
-
Cause: Insufficient activation or low reactivity of the substrate.
-
Solution: For liquid-phase reactions, ensure all reagents are anhydrous, as moisture can deactivate chlorinating agents like POCl₃.[8] For N-oxide routes, the addition of a tertiary amine base like triethylamine or 2,6-lutidine can accelerate the reaction and improve yield.[7]
-
-
Side Product Formation:
-
Cause: Unwanted side reactions, such as the formation of tars or polymerization, can consume starting material. This is particularly common in high-temperature or strongly acidic conditions.
-
Solution: Modify reaction conditions. For example, the pyridine-N-oxide method generally proceeds under milder conditions, reducing byproduct formation.[6]
-
-
Difficult Purification:
-
Cause: Chloropyridine isomers often have similar physical properties, making separation by distillation or chromatography challenging.[10]
-
Solution: Isomer mixtures can sometimes be separated by fractional distillation or crystallization.[11] For challenging separations, converting the isomers into derivatives with different physical properties might be necessary, followed by regeneration of the desired chloropyridine. Acid/base extraction can also be used to separate chloropyridines from non-basic impurities.[12]
-
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab.
Problem: Low yield of 2-chloropyridine when using the Pyridine-N-Oxide method.
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sol_reagents [label="Solution:\nDry all reagents and solvents.\nRun under inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_base [label="Solution:\nAdd 1.0-2.0 equivalents of a base\nlike triethylamine or 2,6-lutidine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\nMonitor reaction by TLC/LCMS\nat different temperatures to find\nthe optimal balance of rate and selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_check [label="If yield is still low, verify the\npurity of the starting\nPyridine-N-Oxide.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> check_reagents; check_reagents -> sol_reagents [label="No"]; check_reagents -> check_base [label="Yes"]; check_base -> sol_base [label="No"]; check_base -> check_temp [label="Yes"]; check_temp -> sol_temp [label="No"]; check_temp -> final_check [label="Yes"]; } caption [label="Fig. 1: Troubleshooting low yield in 2-chloropyridine synthesis.", shape=plaintext, fontsize=10]; }
A troubleshooting decision tree for low yield of 2-chloropyridine.
Quantitative Data Summary
The choice of method significantly impacts the product distribution and yield. The following tables summarize quantitative data from various chlorination protocols.
Table 1: Comparison of Gas-Phase Chlorination Conditions for Pyridine
| Catalyst | Temp (°C) | Molar Ratio (Cl₂:Pyridine) | Conversion (%) | Yield (2-CP) (%) | Yield (2,6-DCP**) (%) | Selectivity (2-CP) (%) |
| None (Hot Spot) | 360-420 | Varies | Good | Good | Moderate | Good |
| None (High Temp) | >500 | Varies | High | Very Low | Low | Very Low |
| Pyrophyllite/Bentonite | 350 | ~3.4:1 | N/A | ~38 | ~27 | N/A |
| Attapulgite/Bentonite | 350 | Varies | N/A | Varies | Varies | N/A |
Data adapted from patents describing gas-phase processes.[2][9] Yields and selectivities are highly dependent on specific reactor design and residence time. *2-CP: 2-Chloropyridine **2,6-DCP: 2,6-Dichloropyridine
Table 2: Selectivity in Liquid-Phase Chlorination via Pyridine-N-Oxide
| Chlorinating Agent | Base | Solvent | Temp (°C) | Product Ratio (2-chloro:4-chloro) | Yield (%) |
| POCl₃ | Triethylamine | None | Reflux | High selectivity for 2-chloro | 90 |
| POCl₃ | 2,6-Lutidine | CH₂Cl₂ | 0 | 93:7 | 63 |
| SO₂Cl₂ | Triethylamine | None | Varies | Moderate selectivity for 2-chloro | Moderate |
Data adapted from various synthetic procedures.[6][7] The combination of POCl₃ and a base provides excellent selectivity for the 2-position.
Experimental Protocols
Protocol 1: Highly Selective Synthesis of 2-Chloropyridine via Pyridine-N-Oxide
This protocol is based on the widely used method of activating the pyridine ring by N-oxidation, followed by chlorination with phosphorus oxychloride (POCl₃).[7]
// Nodes start [label="Start:\nPyridine-N-Oxide", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Dissolve in CH₂Cl₂\nand cool to 0°C"]; step2 [label="2. Add 2,6-Lutidine (Base)"]; step3 [label="3. Add POCl₃ dropwise\n(Chlorinating Agent) at 0°C"]; step4 [label="4. Stir for 30 min at 0°C"]; step5 [label="5. Quench reaction with ice water"]; step6 [label="6. Extract with CH₂Cl₂"]; step7 [label="7. Dry organic layer and concentrate"]; step8 [label="8. Purify by column chromatography"]; end_node [label="Product:\n2-Chloropyridine", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> step7 -> step8 -> end_node; } caption [label="Fig. 2: Workflow for 2-Chloropyridine synthesis.", shape=plaintext, fontsize=10]; }
General experimental workflow for the synthesis of 2-chloropyridine.
Methodology:
-
Reaction Setup: To a solution of pyridine N-oxide (1.0 mmol) in dichloromethane (CH₂Cl₂), add 2,6-lutidine (2.0 mmol). Cool the mixture to 0°C in an ice bath.
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃) (2.0 mmol) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into ice water.
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-chloropyridine.[6]
Protocol 2: Gas-Phase Chlorination of Pyridine
This protocol describes a general procedure for the vapor-phase chlorination of pyridine, which favors the formation of 2-chloro and 2,6-dichloropyridine.[2]
Methodology:
-
Reactor Setup: Use a two-zone tubular reactor. The first zone is designed to create a "hot spot" and the second zone is maintained at a lower temperature.
-
Vaporization: Prepare a vaporized feed stream containing pyridine, chlorine (Cl₂), and an inert gas (e.g., nitrogen). The molar ratio of chlorine to pyridine can range from 2:1 to 15:1.[9]
-
First Reaction Zone: Pass the vapor stream through the first reaction zone, which is maintained at a hot spot temperature of approximately 360°C to 470°C.[2] This initiates the radical chlorination.
-
Second Reaction Zone: Subsequently, pass the stream through the second, cooler reaction zone (e.g., below 340°C) to allow the reaction to proceed to completion while minimizing tar formation.[2]
-
Product Collection: Cool the exit stream to condense the chlorinated pyridines and hydrogen chloride (HCl) byproduct.
-
Purification: The crude liquid product is typically a mixture of unreacted pyridine, 2-chloropyridine, 2,6-dichloropyridine, and other polychlorinated species. Neutralize the mixture and separate the components by fractional distillation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 3. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 12. US3668209A - Separation of chlorinated pyridines and derivatives thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride and Its Analogs in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key intermediates is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reactivity of 4-(Chloromethyl)-2-methoxypyridine hydrochloride with selected analogs, offering insights into how structural modifications influence its susceptibility to nucleophilic attack. The comparison is based on established principles of organic chemistry, supported by available experimental data from scientific literature.
The reactivity of 4-(chloromethyl)pyridine derivatives in nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism, is intricately governed by the electronic and steric environment of the electrophilic benzylic carbon. The pyridine ring itself, being electron-deficient, activates the chloromethyl group for nucleophilic attack. However, substituents on the ring can either enhance or diminish this inherent reactivity. In this guide, we compare the reactivity of this compound with three key analogs: the unsubstituted 4-(Chloromethyl)pyridine hydrochloride, the sterically hindered and electron-rich 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, and the electronically similar but sterically slightly bulkier 4-(Chloromethyl)-2-ethoxypyridine hydrochloride.
Comparative Reactivity Analysis
The relative reactivity of these compounds in SN2 reactions is influenced by a combination of electronic and steric factors. The electron-donating or withdrawing nature of substituents on the pyridine ring alters the electron density at the benzylic carbon, while the size of these groups can hinder the approach of the nucleophile.
| Compound | Structure | Key Substituent Effects | Predicted Relative Reactivity |
| 4-(Chloromethyl)pyridine hydrochloride | 4-(Chloromethyl)pyridine | Baseline: The electron-withdrawing nature of the protonated pyridine ring provides a baseline activation of the chloromethyl group. | Moderate |
| This compound | 4-(Chloromethyl)-2-methoxypyridine | Electronic: The 2-methoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the benzylic carbon compared to the unsubstituted analog. | Lower than 4-(Chloromethyl)pyridine |
| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | Electronic & Steric: The 4-methoxy and two methyl groups are electron-donating, reducing electrophilicity. The two methyl groups adjacent to the reaction center create significant steric hindrance. | Lowest |
| 4-(Chloromethyl)-2-ethoxypyridine hydrochloride | 4-(Chloromethyl)-2-ethoxypyridine | Electronic & Steric: The 2-ethoxy group is electronically similar to the methoxy group but is slightly bulkier, potentially introducing minor steric hindrance. | Similar to or slightly lower than 4-(Chloromethyl)-2-methoxypyridine |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Piperidine:
Materials:
-
This compound (or its analog)
-
Piperidine
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring apparatus
-
Heating mantle or oil bath
-
Analytical equipment for reaction monitoring (TLC, GC-MS, or HPLC)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the 4-(chloromethyl)pyridine derivative in the chosen anhydrous solvent.
-
Add 1.2 equivalents of piperidine to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) with constant stirring.
-
Monitor the reaction at regular intervals (e.g., every 30 minutes) by withdrawing a small aliquot and analyzing it by TLC, GC-MS, or HPLC.
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
By conducting this experiment for each analog under identical conditions (temperature, concentration, solvent), a direct comparison of their reactivity can be established based on the time taken for the reaction to complete or the yield of the product at a specific time point.
Visualizing Reaction Pathways and Logic
To better understand the factors influencing the reactivity, the following diagrams illustrate the SN2 reaction mechanism and the logical framework for comparing the analogs.
A Comparative Guide to Alternative Reagents for 4-(Chloromethyl)-2-methoxypyridine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the choice of reagents is paramount to achieving optimal yields, purity, and process efficiency. 4-(Chloromethyl)-2-methoxypyridine hydrochloride is a widely utilized reagent for introducing the 2-methoxy-4-pyridylmethyl moiety, a common structural motif in bioactive compounds. However, its reactivity profile and the availability of milder, more efficient alternatives have prompted the exploration of other synthetic strategies. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific synthetic needs.
At a Glance: Performance Comparison of Alkylating Agents
The primary alternatives to this compound revolve around modifying the leaving group to enhance reactivity and improve reaction conditions. The most common strategies involve using the corresponding bromide, or activating the precursor alcohol, 2-methoxy-4-(hydroxymethyl)pyridine, as a sulfonate ester (mesylate or tosylate).
| Reagent | Leaving Group | Typical Nucleophile | Reaction Conditions | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| 4-(Chloromethyl)-2-methoxypyridine HCl | Chloride (Cl⁻) | Phenols, Amines, Thiols | Base (e.g., K₂CO₃, NaH), Elevated Temperature (e.g., 60-100 °C) | 70-85 | Commercially available, well-established procedures. | Moderate reactivity requiring forcing conditions, potential for side reactions. |
| 4-(Bromomethyl)-2-methoxypyridine HBr | Bromide (Br⁻) | Phenols, Amines, Thiols | Milder base, Lower Temperature (e.g., RT to 60 °C) | 80-95 | Higher reactivity than the chloride, allowing for milder conditions and shorter reaction times. | May be less stable than the chloride, potentially requiring fresh preparation. |
| 2-Methoxy-4-(mesyloxymethyl)pyridine | Mesylate (MsO⁻) | Phenols, Amines, Thiols | Mild base, Room Temperature | 90-98 | Excellent leaving group, high reactivity, often leading to cleaner reactions and higher yields. | Requires in situ or prior preparation from the corresponding alcohol. |
| 2-Methoxy-4-(tosyloxymethyl)pyridine | Tosylate (TsO⁻) | Phenols, Amines, Thiols | Mild base, Room Temperature | 90-98 | Excellent leaving group, similar reactivity to mesylate, tosyl group can sometimes influence crystallinity. | Requires in situ or prior preparation from the corresponding alcohol. |
In-Depth Analysis of Alternatives
4-(Bromomethyl)-2-methoxypyridine Hydrobromide: The More Reactive Halide
The bromo analog of the standard reagent offers a significant advantage in terms of reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic substitution reactions. This increased reactivity often translates to:
-
Milder Reaction Conditions: Reactions can frequently be conducted at lower temperatures, which can be beneficial for sensitive substrates.
-
Shorter Reaction Times: The enhanced reactivity leads to faster conversions, improving throughput.
-
Higher Yields: The more efficient reaction can lead to a greater yield of the desired product with fewer side products.
The primary drawback is the potential for lower stability compared to the chloride, which might necessitate its fresh preparation or careful storage.
Activation of 2-Methoxy-4-(hydroxymethyl)pyridine via Sulfonate Esters
A highly effective and versatile strategy involves the conversion of the stable and often commercially available precursor, 2-methoxy-4-(hydroxymethyl)pyridine, into a highly reactive sulfonate ester. This is typically done by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting mesylate or tosylate is an exceptional leaving group, rendering the subsequent nucleophilic substitution significantly more efficient than with the corresponding halide.
Advantages of this approach include:
-
Exceptional Reactivity: Mesylates and tosylates are among the best leaving groups, leading to very fast and clean reactions.
-
High Yields: The high efficiency of the substitution step typically results in excellent yields of the desired product.
-
Versatility: This method is compatible with a wide range of nucleophiles.
The main consideration is the need for an additional synthetic step to prepare the sulfonate ester from the alcohol. However, this is often a straightforward and high-yielding reaction that can sometimes be performed in situ.
Experimental Protocols
Synthesis of 2-Methoxy-4-(hydroxymethyl)pyridine (Precursor)
The common precursor for the chloro, bromo, mesyloxy, and tosyloxy reagents can be synthesized from commercially available starting materials. A variety of methods have been reported, often involving multiple steps. One common route starts from 2,4-lutidine.
General Procedure for Nucleophilic Substitution with Phenol
To provide a comparative context, the following is a generalized protocol for the synthesis of 4-(phenoxymethyl)-2-methoxypyridine using the different reagents.
Materials:
-
Appropriate 2-methoxy-4-pyridylmethyl reagent (chloride, bromide, mesylate, or tosylate)
-
Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the 2-methoxy-4-pyridylmethyl reagent (1.05 equivalents) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time and temperature will vary depending on the reagent used (see comparison table).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(phenoxymethyl)-2-methoxypyridine.
Reagent Selection Workflow
The choice of the optimal reagent depends on several factors, including the nature of the nucleophile, the scale of the reaction, and the desired process efficiency. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting the optimal reagent.
Conclusion
While this compound remains a viable reagent, its alternatives, particularly the corresponding bromide and the sulfonate esters derived from 2-methoxy-4-(hydroxymethyl)pyridine, offer significant advantages in terms of reactivity, yield, and milder reaction conditions. For routine syntheses where moderate conditions are acceptable, the chloromethyl derivative is a reliable choice. However, for more challenging transformations, sensitive substrates, or when maximizing yield and efficiency is critical, the use of the bromomethyl analog or the activation of the hydroxymethyl precursor to a mesylate or tosylate is highly recommended. Researchers and process chemists should consider these alternatives to enhance their synthetic strategies and achieve superior outcomes.
A Comparative Guide to the Synthesis of Omeprazole: Efficacy of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride and Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to omeprazole, a widely used proton pump inhibitor. The focus is on the efficacy of the traditional intermediate, a derivative of 4-(chloromethyl)-2-methoxypyridine hydrochloride, versus alternative intermediates. This objective analysis is supported by experimental data to inform decisions in drug development and manufacturing.
Executive Summary
The synthesis of omeprazole predominantly follows two main pathways, both originating from 2,3,5-trimethylpyridine. The traditional and most cited route involves the use of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as the key pyridine intermediate. An alternative strategy employs nitrated pyridine intermediates, such as 2-chloromethyl-3,5-dimethyl-4-nitropyridine . This guide will dissect both methods, presenting available data on their yields, and providing detailed experimental protocols.
Data Presentation: A Comparative Overview
Table 1: Comparison of Key Intermediates and Reaction Yields
| Intermediate | Synthetic Route | Key Reaction Step | Reported Yield (%) |
| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | Traditional Route | Condensation with 5-methoxy-2-mercaptobenzimidazole | ~96%[1] |
| 2-Chloromethyl-3,5-dimethyl-4-nitropyridine | Alternative Route | Formation from 4-nitro-2,3,5-trimethylpyridine-N-oxide | Yields for this specific step are not explicitly stated, but an overall yield of 78.9% is reported for a similar multi-step synthesis of the methoxy- a |
| 2,3,5-trimethylpyridine-N-oxide | Both Routes (Initial Step) | Oxidation of 2,3,5-trimethylpyridine | Up to 98.7%[2] |
Signaling Pathways and Experimental Workflows
The synthesis of omeprazole involves a series of chemical transformations. The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments in both the traditional and alternative synthetic routes for omeprazole.
Protocol 1: Traditional Route - Synthesis of the Thioether Intermediate
This protocol details the condensation reaction between 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.[3]
Materials:
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
5-methoxy-2-mercaptobenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide in ethanol with heating.
-
Add 5-methoxy-2-mercaptobenzimidazole to the sodium hydroxide solution and reflux until dissolved.
-
Cool the mixture.
-
In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction to proceed, resulting in the precipitation of the thioether intermediate.
-
Collect the solid product by filtration, wash, and dry. A yield of approximately 96% can be expected for this step.[1]
Protocol 2: Alternative Route - Synthesis of 2,3,5-trimethylpyridine-N-oxide
This protocol describes the initial oxidation step common to both synthetic pathways, with a focus on a high-yield method.[2][4]
Materials:
-
2,3,5-trimethylpyridine
-
Hydrogen peroxide (H₂O₂)
-
Catalyst (e.g., molybdophosphoric acid or ammonium molybdate)
-
Water
Procedure:
-
Dissolve the catalyst in water to create a solution.
-
Add the catalyst solution to 2,3,5-trimethylpyridine.
-
Heat the mixture and slowly add hydrogen peroxide while controlling the temperature.
-
Maintain the reaction temperature for several hours.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Distill the concentrated solution under reduced pressure to obtain 2,3,5-trimethylpyridine-N-oxide. This method is reported to have a yield of up to 98.7% and is considered safer and more environmentally friendly than older methods using peracetic acid.[2][4]
Protocol 3: Final Oxidation Step to Omeprazole
This protocol outlines the final oxidation of the thioether intermediate to omeprazole, a critical step in both synthetic routes.
Materials:
-
Thioether intermediate (from either route)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)
-
Solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolve the thioether intermediate in a suitable solvent.
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Slowly add a solution of the oxidizing agent to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction for completion.
-
Upon completion, the reaction is quenched, and the omeprazole product is isolated. This may involve pH adjustment to precipitate the product, followed by filtration, washing, and drying.
-
Purification of the crude omeprazole can be achieved by recrystallization from a suitable solvent system.
Comparison of Efficacy
A definitive judgment on the superior efficacy of one intermediate over the other is challenging without direct comparative studies. However, an analysis of the available data provides the following insights:
-
Yield: The traditional route, utilizing 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, demonstrates a very high yield (around 96%) in the crucial condensation step.[1] The alternative route, while having a high-yielding initial oxidation step (up to 98.7%), involves more subsequent steps to arrive at the final pyridine intermediate, and the overall yield from starting material to omeprazole is not clearly consolidated in the reviewed literature. One patent does suggest a high overall yield of 78.9% for the synthesis of the key methoxy-pyridine intermediate via a related alternative pathway.[5]
-
Process and Safety: The alternative route's initial oxidation step using a catalyst like ammonium molybdate and hydrogen peroxide is presented as a milder, safer, and more environmentally friendly option compared to older methods that generate peracetic acid in situ.[4][6] The stability of the intermediates in the alternative route, specifically the nitro-pyridine derivatives in their base form, is claimed to be higher than their hydrochloride salt counterparts, potentially leading to fewer impurities in the final product.
-
Purity: The use of the more stable nitro-pyridine intermediates in the alternative route is suggested to result in a reduction of impurities in the final omeprazole product.
-
Cost-Effectiveness: A comprehensive cost-benefit analysis is difficult without current market prices for all reagents and a detailed breakdown of energy and labor costs for each route. The traditional route may have fewer steps from the key pyridine intermediate to the final product, which could translate to lower processing costs. However, the alternative route may offer advantages in terms of starting material costs and improved safety, which can also have significant economic implications.
Conclusion
Both the traditional synthesis of omeprazole using 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and the alternative routes employing nitrated pyridine intermediates are viable methods for the production of this important active pharmaceutical ingredient.
The traditional route is well-established and boasts a high-yield condensation step. Its linearity from the key intermediate may be advantageous in terms of process simplicity.
The alternative route , starting from 2,3,5-trimethylpyridine N-oxide and proceeding through nitrated intermediates, offers potential benefits in terms of improved safety, environmental impact, and potentially higher purity of the final product due to the stability of its intermediates.
The choice of synthetic route will ultimately depend on a variety of factors, including the specific capabilities of the manufacturing facility, the cost and availability of starting materials and reagents, and the desired purity profile of the final omeprazole product. Further research involving a direct, side-by-side comparison of these routes under identical conditions would be invaluable for a definitive assessment of their overall efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents [patents.google.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Elemental Analysis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride
This guide provides a detailed characterization of 4-(Chloromethyl)-2-methoxypyridine hydrochloride through elemental analysis, offering a comparative perspective against other pyridine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of the elemental composition of this compound for quality control, structural confirmation, and stoichiometric calculations.
Elemental Composition: A Comparative Overview
The elemental analysis of this compound is crucial for verifying its empirical formula and purity. The theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) are calculated from its molecular formula, C₇H₉Cl₂NO. These values serve as a benchmark for experimental results obtained from CHN and halogen analysis.
For comparative purposes, the elemental composition of other commercially available chloromethylpyridine and methoxypyridine derivatives is also presented. This allows for a broader understanding of how structural modifications within the pyridine family influence the expected elemental percentages.
| Compound | Molecular Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) | % Chlorine (Theoretical) |
| This compound | C₇H₉Cl₂NO | 43.32 | 4.67 | 7.22 | 36.54 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[1] | C₉H₁₃Cl₂NO | 48.67 | 5.90 | 6.31 | 31.92 |
| 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride[2][3] | C₇H₈Cl₃NO | 36.79 | 3.53 | 6.13 | 46.54 |
| 4-(Chloromethyl)pyridine hydrochloride[4] | C₆H₇Cl₂N | 43.93 | 4.30 | 8.54 | 43.23 |
| 4-chloro-2-methoxypyridine hydrochloride | C₆H₇Cl₂NO | 39.16 | 3.84 | 7.61 | 38.53 |
Note: The theoretical values are calculated based on the provided molecular formulas. Experimental values may vary slightly due to instrumental and sample-related factors.
Experimental Protocol for Elemental Analysis
The determination of the elemental composition of this compound is typically performed using a modern automated elemental analyzer. The following protocol outlines the general procedure for Carbon, Hydrogen, and Nitrogen (CHN) analysis.
Principle: The sample is combusted at a high temperature in a pure oxygen environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. The resulting gases are separated and quantified by a thermal conductivity detector (TCD).
Instrumentation:
-
Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O, Thermo Scientific FLASH 2000)
-
Microbalance (accurate to 0.001 mg)
-
Tin or silver capsules for sample weighing
Procedure:
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.
-
Combustion: The capsule containing the sample is introduced into a high-temperature combustion furnace (around 900-1100°C). The sample is rapidly combusted in a stream of pure oxygen.
-
Reduction: The combustion products pass through a reduction furnace containing copper to convert any nitrogen oxides to nitrogen gas.
-
Gas Separation: The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (typically helium) as the sample gases pass over it.
-
Quantification: The instrument's software integrates the signal from the TCD for each gas and calculates the percentage of each element based on a calibration performed with a known standard (e.g., acetanilide).
Halogen Analysis: The chlorine content is determined separately, often by titration or ion chromatography after combustion of the sample in a Schöniger flask or by other combustion methods.
Workflow for Elemental Analysis
The following diagram illustrates the logical workflow for the characterization of this compound by elemental analysis.
Caption: Workflow of Elemental Analysis of an Organic Compound.
References
- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]
Comparative Guide to Pyridine Intermediates in Proton Pump Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride and other critical pyridine intermediates used in the synthesis of widely prescribed proton pump inhibitors (PPIs). The selection of a specific pyridine intermediate is a crucial factor that influences the efficiency of the synthesis, the impurity profile of the final active pharmaceutical ingredient (API), and consequently, its safety and efficacy.
This document outlines the synthetic pathways, potential cross-reactivity in the form of common and unique impurities, and analytical methodologies for the characterization of these essential building blocks.
Comparison of Key Pyridine Intermediates
The synthesis of several major PPIs, including omeprazole, pantoprazole, lansoprazole, and rabeprazole, relies on the coupling of a substituted pyridine moiety with a benzimidazole core. The structure of the pyridine intermediate dictates the final PPI. Below is a comparison of the key chloromethylpyridine hydrochlorides used in the synthesis of these drugs.
| Proton Pump Inhibitor | Pyridine Intermediate | Chemical Name of Intermediate | Starting Material for Intermediate Synthesis |
| Omeprazole | This compound | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 2,3,5-trimethylpyridine |
| Pantoprazole | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | 3-hydroxy-2-methyl-4-pyrone |
| Lansoprazole | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 2,3-lutidine |
| Rabeprazole | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 2,3-dimethylpyridine N-oxide |
Synthetic Pathways and Potential Impurities
The manufacturing process of each pyridine intermediate is a multi-step synthesis that can introduce specific impurities. These impurities can potentially react in subsequent steps, leading to "cross-reactivity" that affects the purity of the final API.
Omeprazole Synthesis Intermediate
The synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride typically starts from 2,3,5-trimethylpyridine. The process involves oxidation, nitration, methoxylation, and chlorination.
Potential Impurities: Impurities in omeprazole can arise from the pyridine intermediate, including isomers and byproducts from the nitration and chlorination steps.[1]
Pantoprazole Synthesis Intermediate
The synthesis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a multi-step process that can begin with 3-hydroxy-2-methyl-4-pyrone.[1][2]
Potential Impurities: Quality control for 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride is critical, with a focus on chemical purity and the absence of unwanted by-products.[3] Impurities in the final pantoprazole product can include the sulfone and sulfide analogs, which may originate from side reactions involving the pyridine intermediate.[4][5]
Lansoprazole Synthesis Intermediate
The synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride starts from 2,3-lutidine and involves oxidation, nitration, substitution, and chloromethylation.[6]
Potential Impurities: Impurities in lansoprazole can include process-related compounds and degradation products.[7] A key impurity to monitor is the meta-nitro impurity (2,3-dimethyl-5-nitropyridine-N-Oxide) that can form during the nitration step.[8] The synthesis of various lansoprazole impurities for use as reference standards has been described, highlighting the importance of monitoring these in the final product.[9][10]
Rabeprazole Synthesis Intermediate
The synthesis of rabeprazole often utilizes 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, which can be prepared from 2,3-dimethylpyridine N-oxide.[11]
Potential Impurities: Six impurities in rabeprazole sodium bulk drug substance have been identified, with their formation potentially linked to the pyridine intermediate and subsequent reaction steps.[12] These include the corresponding sulfide and sulfone analogs.[12][13]
Experimental Protocols
Accurate analysis of pyridine intermediates and the resulting PPIs is essential for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.
HPLC Method for Omeprazole and Related Substances
A common method for the analysis of omeprazole and its impurities involves reversed-phase HPLC.
-
Column: C18 column (e.g., Agilent XDB-C18, 4.6mm x 150mm, 5µm).[14]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 7.6).[14][15]
-
Column Temperature: 30 °C.[14]
LC-MS/MS Method for Simultaneous Determination of PPIs
LC-MS/MS provides high sensitivity and selectivity for the analysis of PPIs and their impurities.
-
Column: Reversed-phase C18 (e.g., INERTSIL ODS-3, 5 µm, 150 x 4.6 mm).[17]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate, acetonitrile, and methanol (20:40:40 v/v).[17]
-
Flow Rate: 0.8 mL/min.[17]
-
Ionization: Positive mode electrospray ionization (ESI+).[17]
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent and daughter ion transitions for each PPI.[17]
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |
| Esomeprazole | 346.2 | 198.1 |
| Lansoprazole | 370.1 | 252 |
| Pantoprazole | 384.2 | 200.2 |
| Rabeprazole | 360.1 | 242.1 |
This data is sourced from a study on the simultaneous bioanalytical determination of these four PPIs.[17]
Logical Workflow for Impurity Analysis
The identification and control of impurities is a logical process that is integral to drug development and manufacturing.
References
- 1. Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Rabeprazole - Wikipedia [en.wikipedia.org]
- 12. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. banglajol.info [banglajol.info]
- 17. LC-MS/MS bioassay of four proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Pathways
This guide provides a comprehensive comparison of common synthesis methods for 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in the pharmaceutical industry. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound typically involves the chlorination of its precursor, (4-methoxy-pyridin-2-yl)-methanol. The choice of chlorinating agent is a critical factor influencing yield, purity, and reaction conditions. This guide focuses on three primary chlorination reagents: thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and triphosgene (BTC). While detailed experimental data for the direct synthesis of this compound is limited in publicly available literature, extensive data exists for the structurally similar analogue, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. This guide leverages this data to provide a comparative framework, with the understanding that yields and optimal conditions may vary for the non-methylated target compound.
Comparison of Chlorination Methods
The selection of a chlorinating agent impacts several key parameters of the synthesis. The following table summarizes the performance of thionyl chloride, sulfuryl chloride, and triphosgene in the synthesis of the analogous 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, providing a valuable reference for the synthesis of the target compound.
| Chlorinating Agent | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Thionyl Chloride | ~100%[1][2] | High | ~1 hour[1][2] | High yield, readily available reagent. | Generates SO₂ and HCl as byproducts.[1][2] |
| Sulfuryl Chloride | 76.4%[3] | 99.7%[3] | ~1.5 hours[3] | High purity of the final product.[3] | Lower yield compared to other methods.[3] |
| Triphosgene | 97.5-97.8%[4] | 99.7-99.9%[4] | ~3 hours[4] | High yield and purity, solid reagent is easier to handle than gaseous phosgene.[4] | Triphosgene is a toxic reagent and requires careful handling. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor (4-methoxy-pyridin-2-yl)-methanol and its subsequent chlorination are provided below.
Synthesis of (4-methoxy-pyridin-2-yl)-methanol
The precursor alcohol can be synthesized via the reduction of 4-methoxy-pyridine-2-carboxaldehyde.
Protocol: Reduction of 4-methoxy-pyridine-2-carboxaldehyde
-
Dissolve 4-methoxy-pyridine-2-carboxaldehyde in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure (4-methoxy-pyridin-2-yl)-methanol.
Chlorination of (4-methoxy-pyridin-2-yl)-methanol
The following protocols are based on methods for the analogous 3,5-dimethylated compound and should be optimized for the synthesis of this compound.
Method 1: Chlorination using Thionyl Chloride
This method is reported to proceed with a quantitative yield for the target molecule.[5]
-
Dissolve (4-methoxy-pyridin-2-yl)-methanol in an anhydrous solvent such as dichloromethane.
-
Slowly add thionyl chloride (SOCl₂) to the solution at room temperature.
-
Stir the reaction mixture for approximately 2 hours.[5]
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or washing with a suitable solvent.
Method 2: Chlorination using Sulfuryl Chloride
This method has been shown to produce high-purity product.[3]
-
Dissolve (4-methoxy-pyridin-2-yl)-methanol in dichloromethane and cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1.5 hours.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Add acetone to the residue to precipitate the product.
-
Filter the solid, wash with acetone, and dry to obtain this compound.
Method 3: Chlorination using Triphosgene
This method offers high yield and purity.[4]
-
Dissolve (4-methoxy-pyridin-2-yl)-methanol in toluene.
-
Cool the solution to 0-10°C.
-
Slowly add a solution of triphosgene in toluene.
-
After the addition, allow the reaction to stir at room temperature for about 3 hours.[4]
-
Monitor the reaction by high-performance liquid chromatography (HPLC).
-
Upon completion, add a small amount of methanol to quench any remaining triphosgene.
-
Remove acidic gases under reduced pressure.
-
The product can be isolated by centrifugation and drying.
Synthesis Workflow and Chlorination Pathways
The following diagrams illustrate the overall synthetic workflow and the specific chlorination pathways.
References
- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 123148-66-3 | (2-methoxypyridin-4-yl)methanol - Synblock [synblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. 2-(CHLOROMETHYL)-4-METHOXYPYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Comparative analysis of chlorinating agents for pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of chlorine atoms into the pyridine ring is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of chlorinating agent is critical and depends on factors such as the desired regioselectivity, the nature of substituents on the pyridine ring, and scalability. This guide provides an objective comparison of the performance of common chlorinating agents for pyridine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.
Comparative Analysis of Chlorinating Agents
The chlorination of the electron-deficient pyridine ring typically requires more forcing conditions than that of benzene. The reactivity and regioselectivity of the chlorination are highly dependent on the chosen reagent and the presence of activating or deactivating groups on the pyridine nucleus. This section compares four widely used classes of chlorinating agents: chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), phosphorus-based reagents (POCl₃/PCl₅), and N-chlorosuccinimide (NCS).
Chlorine Gas (Cl₂) is a powerful and cost-effective chlorinating agent, typically employed in the gas phase at high temperatures (250-500°C) for the direct chlorination of pyridine.[1] This method often proceeds via a free-radical mechanism, which can lead to a mixture of chlorinated products. At lower temperatures (around 270°C), 2-chloropyridine is the major product, while at higher temperatures (around 400°C), 2,6-dichloropyridine becomes the main product.[2] While economically viable for large-scale production, the high temperatures, harsh conditions, and formation of tars can be significant drawbacks.[1] The use of initiators can improve conversion rates and yields at more moderate temperatures.[3]
Sulfuryl Chloride (SO₂Cl₂) offers a milder alternative to chlorine gas for the chlorination of pyridines, particularly those bearing activating groups. It is a liquid that is easier to handle than gaseous chlorine. Reactions are typically carried out in a solvent like dichloromethane at or below room temperature.[4][5] For pyridine carboxamides and carbonitriles, SO₂Cl₂ provides good yields of chlorinated products under mild, catalyst-free conditions.[4][5][6] The reaction with unsubstituted pyridine is less common, but for activated substrates, it provides a valuable synthetic route.
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) are primarily used for the dehydroxylative chlorination of hydroxypyridines (pyridones). This transformation is a crucial step in the synthesis of many functionalized pyridines. The reaction is typically performed by heating the hydroxypyridine in an excess of POCl₃, sometimes with the addition of PCl₅ to enhance reactivity.[7] This combination is a very strong chlorinating agent.[7] Solvent-free procedures using equimolar amounts of POCl₃ have been developed for large-scale preparations, offering environmental and safety benefits.[8]
N-Chlorosuccinimide (NCS) is a solid, easy-to-handle, and relatively mild electrophilic chlorinating agent. It is particularly effective for the chlorination of pyridines activated with electron-donating groups, such as amino and hydroxy groups. Due to its milder nature, it often provides higher regioselectivity compared to harsher reagents. For instance, 2-aminopyridine is selectively chlorinated at the 5-position. However, non-activated pyridines are generally not reactive towards NCS under standard conditions.[9]
Data Presentation
The following table summarizes the performance of the different chlorinating agents based on available experimental data. Direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature.
| Chlorinating Agent | Substrate | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
| Cl₂ | Pyridine | Gas phase, 350-500°C | 2-Chloropyridine, 2,6-Dichloropyridine | Good (variable) | [1] |
| 3-Picoline | Gas phase, 350°C hot spot, 200°C second zone | 3-(Chloromethyl)pyridine, 3-(Dichloromethyl)pyridine | 17.9, 12.1 | [1] | |
| SO₂Cl₂ | Nicotinamides/Benzamides | Dichloromethane, 0°C | Chlorinated amides | Good | [4][5] |
| POCl₃/PCl₅ | 2-Hydroxypyridines | Solvent-free, 140-160°C (with pyridine base) | 2-Chloropyridines | >90 | |
| 4-Quinazolone | Reflux in excess POCl₃ | 4-Chloroquinazoline | - | [7] | |
| NCS | 2-Aminopyridine | H₂SO₄, Cl₂ | 2-Amino-5-chloropyridine | 69.4 | [10] |
| 2-Aminopyridine | NaClO, HCl | 2-Amino-5-chloropyridine | 72 | [11] |
Experimental Protocols
1. Gas-Phase Chlorination of Pyridine with Chlorine (Cl₂)[1]
-
Apparatus: A vertically oriented tubular reactor with two heating zones.
-
Procedure: A vaporized feed stream containing pyridine, chlorine gas, and an inert gas (e.g., nitrogen) is passed through the reactor.
-
Reaction Zone 1 (Hot Spot): The first reaction zone is maintained at a controlled "hot spot" temperature of approximately 350°C to 500°C.
-
Reaction Zone 2: The stream then passes through a second reaction zone at a lower temperature, typically between 200°C and 340°C.
-
Product Collection: The product mixture exiting the reactor is collected in a receiver.
-
Work-up: The crude acidic mixture is made basic and extracted with an organic solvent (e.g., chloroform). The organic extract is then analyzed by gas chromatography (GC) to determine the product distribution.
2. Chlorination of Nicotinamide with Sulfuryl Chloride (SO₂Cl₂)[4][5]
-
Apparatus: A standard round-bottom flask with a magnetic stirrer.
-
Procedure: To a solution of nicotinamide in dichloromethane at 0°C, a solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane is added.
-
Reaction Conditions: The reaction is stirred at 0°C. No catalyst is required.
-
Work-up: The reaction mixture is worked up to isolate the chlorinated product. This method is reported to give good yields.
3. Dehydroxylative Chlorination of 2-Hydroxypyridine with POCl₃[8]
-
Apparatus: A Teflon-lined stainless steel reactor.
-
Procedure: To the reactor is added the 2-hydroxypyridine substrate, an equimolar amount of phosphorus oxychloride (POCl₃), and one equivalent of pyridine as a base.
-
Reaction Conditions: The reactor is sealed and heated to 140-160°C for 2 hours.
-
Work-up: After cooling, the reactor is carefully opened, and the contents are quenched with cold water. The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution. The solid product is then isolated by filtration. This solvent-free method is suitable for large-scale preparations and consistently gives high yields (>90%).
4. Chlorination of 2-Aminopyridine with Chlorine in Strong Acid[10]
-
Apparatus: A round-bottom flask equipped with a stirrer, gas addition tube, thermometer, and a dry-ice condenser.
-
Procedure: 2-Aminopyridine is added in portions to a 72.4% aqueous sulfuric acid solution with external cooling to maintain the temperature at about 25°C.
-
Chlorine Addition: Chlorine gas, condensed as a liquid in the dry-ice condenser, is evaporated and bubbled beneath the surface of the reaction mixture over a period of two hours.
-
Work-up: The reaction mixture is worked up to isolate 2-amino-5-chloropyridine. The yield is reported to be 69.4% with 96.4% purity.
Mandatory Visualization
Caption: General workflow for the chlorination of pyridine derivatives.
Caption: Mechanism of electrophilic aromatic substitution on pyridine.
Caption: Mechanism of dehydroxylative chlorination of 2-hydroxypyridine.
References
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 4. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 11. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Comparative Guide to Analytical Method Validation for 4-(Chloromethyl)-2-methoxypyridine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical techniques for quality control and stability testing. While specific validated methods for this compound are not extensively published, this guide details representative methods based on common industry practices and data from structurally similar molecules.
Comparison of Primary Analytical Techniques
The selection of an analytical method is contingent on its intended purpose, such as purity assessment, quantification, or identification of impurities. High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective method for determining the purity and quantifying impurities of chloromethylpyridine derivatives.[1] For structural confirmation and the identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination. | Higher cost of instrumentation and solvents compared to some other methods. | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. | High sensitivity and selectivity, enabling trace-level quantification of impurities.[2] | High initial instrument cost and complexity of operation. | Trace analysis of genotoxic impurities, structural elucidation of unknown impurities. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities such as residual solvents. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Analysis of residual solvents and other volatile organic impurities. |
| Thin-Layer Chromatography (TLC) | A simple and rapid chromatographic technique for the qualitative monitoring of reaction progress and purification.[1] | Low cost, simple to perform. | Primarily qualitative, less sensitive and reproducible than HPLC. | Rapid monitoring of reaction progress and purification efficiency. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC-UV and LC/MS/MS methods.
Representative HPLC-UV Method for Purity and Assay
This hypothetical method is based on common practices for the analysis of pyridine derivatives.
Objective: To determine the purity of this compound and to quantify it against a reference standard.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in a 100 mL volumetric flask with the mobile phase.
Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the analytical concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in flow rate, mobile phase composition, and temperature. |
LC/MS/MS Method for a Structurally Similar Compound
The following method was developed and validated for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole sodium, and can serve as a reference.[2]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| Column | Hypersil BDS C18 (50 mm × 4.6 mm) 3 µm |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (79:21, v/v) |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
This method was validated according to International Conference on Harmonization (ICH) guidelines and was able to quantitate the impurity down to 0.3 ppm.[2]
Visualization of Experimental Workflows
References
The Safer and More Efficient Alternative: A Comparative Guide to 2-(Hydroxymethyl)pyrimidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to ensuring safe, efficient, and high-yielding synthetic routes. While chloromethyl reagents have traditionally been employed for the introduction of the pyrimidin-2-ylmethyl moiety, a critical building block in numerous pharmaceutical compounds, their inherent hazards and challenging reaction conditions have prompted the search for superior alternatives. This guide provides an objective comparison of 2-(hydroxymethyl)pyrimidine with chloromethyl reagents, supported by experimental data, to highlight its advantages in modern organic synthesis.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents.[1] The functionalization at the 2-position of the pyrimidine ring is a key step in the synthesis of these molecules.[1] Traditionally, reagents like 2-(chloromethyl)pyrimidine hydrochloride have been used as electrophiles for this purpose.[1] However, these chloromethylating agents are often associated with significant safety concerns and can lead to complex reaction mixtures.
Unveiling the Superiority of 2-(Hydroxymethyl)pyrimidine
2-(Hydroxymethyl)pyrimidine has emerged as a more stable, less hazardous, and highly efficient alternative to its chloromethyl counterparts.[1] Its advantages are realized through a two-step, one-pot, or sequential activation and substitution strategy, which consistently delivers higher yields under milder conditions.
A key advantage of using 2-(hydroxymethyl)pyrimidine lies in its conversion to a highly reactive sulfonate ester intermediate (e.g., mesylate or tosylate). This in situ or separately generated intermediate possesses an excellent leaving group, rendering the subsequent nucleophilic substitution significantly more efficient than with the corresponding chloride.[1] This approach avoids the direct handling of lachrymatory and potentially carcinogenic chloromethyl compounds.[1][2]
Comparative Performance Data
The following table summarizes the key performance differences between the two approaches.
| Feature | 2-(Hydroxymethyl)pyrimidine Route | Chloromethyl Reagent Route |
| Starting Material Stability | High, stable alcohol[1] | Lower, reactive and hazardous chloride[3] |
| Reagent Hazards | Low; uses common activating agents | High; chloromethylating agents are often toxic, corrosive, and carcinogenic[3][4][5][6] |
| Reaction Conditions | Milder, often at 0°C to room temperature[1] | Can require elevated temperatures[7] |
| Typical Yields | 75-90%[1] | Variable, often lower due to side reactions |
| Workup Procedure | Generally straightforward purification | Can be complicated by byproducts and quenching of hazardous reagents[8] |
| Versatility | High, compatible with a broad range of nucleophiles[1] | Broad, but can be limited by the reactivity of the starting materials[7] |
Experimental Protocols
Activation of 2-(Hydroxymethyl)pyrimidine and Subsequent Nucleophilic Substitution
This protocol describes the conversion of 2-(hydroxymethyl)pyrimidine to its mesylate, followed by a nucleophilic substitution with a generic nucleophile (Nu-H).
Materials:
-
2-(Hydroxymethyl)pyrimidine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 equivalents)
-
Methanesulfonyl chloride (MsCl) (1.2 equivalents)
-
Nucleophile (Nu-H) (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)pyrimidine in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0°C.[1]
-
Add triethylamine to the solution.[1]
-
Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0°C.[1]
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.[1]
-
Add the nucleophile (Nu-H) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Typical Nucleophilic Substitution using 2-(Chloromethyl)pyrimidine Hydrochloride
This protocol outlines a general procedure for the reaction of 2-(chloromethyl)pyrimidine hydrochloride with a nucleophile.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent)
-
Substituted aniline (or other nucleophile) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.[7]
-
Stir the suspension at room temperature for 20-30 minutes.[7]
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.[7]
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[7]
-
Extract the aqueous layer with ethyl acetate (3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizing the Synthetic Advantage
The following diagrams illustrate the workflows for both synthetic routes.
Caption: Workflow for the activation and substitution of 2-(hydroxymethyl)pyrimidine.
Caption: Direct nucleophilic substitution using a chloromethyl reagent.
The Safer, Smarter Choice in Synthesis
The evidence strongly supports the use of 2-(hydroxymethyl)pyrimidine as a superior alternative to chloromethyl reagents for the synthesis of 2-substituted pyrimidines. Its enhanced stability, reduced hazardousness, milder reaction conditions, and often higher yields make it the more efficient and safer choice for laboratory and industrial-scale synthesis.[1] For researchers and drug development professionals, adopting this methodology can lead to cleaner reactions, simplified purification processes, and a significantly improved safety profile, ultimately accelerating the discovery and development of novel therapeutics.
References
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-(Chloromethyl)-2-methoxypyridine hydrochloride must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2] Under no circumstances should this chemical be discharged into drains or waterways.[2][3]
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as an irritant to the skin, eyes, and respiratory system.[2]
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves, safety goggles, and a laboratory coat. All handling of the solid or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[2]
-
Spill Response: In the event of a spill, absorb the material with an inert substance like vermiculite or sand. Collect the contaminated absorbent into a sealed, properly labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.
-
Waste Containers: All waste containing this compound, including reaction residues, contaminated solvents, and used consumables, must be collected in a designated hazardous waste container.[3] Suitable containers are made of compatible materials such as glass or high-density polyethylene.[3] Avoid using metal containers for corrosive waste.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[3] List all other solvents or chemicals present in the waste mixture.
Disposal Procedures
There are two primary routes for the disposal of this compound waste: direct disposal by a licensed facility or in-lab neutralization prior to disposal. The choice of method depends on institutional policies and the volume of waste.
Option 1: Direct Disposal via Licensed Facility
The most common and recommended method for disposal is through a licensed hazardous waste facility.
-
Incineration: High-temperature incineration is an effective method for the complete destruction of halogenated organic compounds.[3] Waste pyridine and its derivatives can be disposed of via rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.[1] Other methods include liquid injection incineration (650°C to 1,600°C) and fluidized bed incineration (450°C to 980°C).[1]
Option 2: In-Lab Neutralization (Alkaline Hydrolysis)
For smaller quantities, chemical neutralization through alkaline hydrolysis can be a viable method to degrade this compound into less hazardous compounds. This procedure must be performed with extreme caution in a controlled laboratory setting.[3]
Quantitative Disposal Data
The following table summarizes key quantitative parameters for the disposal of this compound and related pyridine compounds.
| Parameter | Value | Disposal Method |
| Incineration Temperature | ||
| Rotary Kiln | 820°C - 1,600°C | Pyridine Wastes[1] |
| Liquid Injection | 650°C - 1,600°C | Pyridine Wastes[1] |
| Fluidized Bed | 450°C - 980°C | Pyridine Wastes[1] |
| In-Lab Neutralization | ||
| NaOH Concentration | 10% aqueous solution | Alkaline Hydrolysis[3] |
| Molar Excess of NaOH | 2 to 5-fold | Alkaline Hydrolysis[3] |
| Reaction Temperature | 50°C - 60°C | Alkaline Hydrolysis[3] |
| Reaction Time | 2 - 4 hours | Alkaline Hydrolysis[3] |
| Target pH (during reaction) | > 10 | Alkaline Hydrolysis[3] |
| Final pH (post-neutralization) | 8 - 10 | Alkaline Hydrolysis[3] |
| Regulatory | ||
| EPA Hazardous Waste Code | F005 (for spent pyridine solvent) | Pyridine Wastes[5] |
Experimental Protocols
Detailed Methodology for Alkaline Hydrolysis
This protocol outlines the steps for the in-lab neutralization of this compound waste.
1. Preparation and Safety Precautions:
- Conduct the entire procedure within a certified chemical fume hood.
- Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves.
- Have spill control materials and appropriate quenching agents readily available.
2. Waste Characterization:
- If the waste is dissolved in an organic solvent, remove the solvent under reduced pressure if it is safe to do so.
- If the waste is already in an aqueous solution, proceed to the next step.
3. Reaction Setup:
- Place the aqueous waste containing this compound into a round-bottom flask or a beaker equipped with a magnetic stir bar.
- If volatile organic compounds are present, attach a condenser to the flask.
4. Addition of Base:
- Slowly and with constant stirring, add a 10% aqueous solution of sodium hydroxide (NaOH) to the waste.
- A 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound should be used.[3]
5. Heating and Reaction:
- Gently heat the mixture to a temperature of 50-60°C using a heating mantle or a water bath.[3]
- Continue stirring the reaction mixture at this temperature for 2 to 4 hours.[3]
6. Monitoring:
- Periodically and cautiously, check the pH of the solution to ensure it remains alkaline (pH > 10) throughout the reaction.[3]
7. Cooling and Final pH Adjustment:
- After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
- Check the final pH of the solution. If it is highly alkaline (pH > 10), neutralize it to a pH between 8 and 10 with a dilute acid (e.g., 1M HCl).[3]
8. Disposal of Treated Waste:
- The resulting aqueous solution, containing 4-(hydroxymethyl)-2-methoxypyridine and sodium chloride, can now be disposed of as aqueous chemical waste through your institution's EHS office.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for 4-(Chloromethyl)-2-methoxypyridine hydrochloride
This guide provides critical safety and logistical information for handling 4-(Chloromethyl)-2-methoxypyridine hydrochloride (CAS No: 153259-31-5). Adherence to these procedures is essential for the safety of all laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.[1][2]
| GHS Hazard Code | Description |
| H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[1] The following table outlines the required PPE for handling this compound.
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles or a face shield.[1][3] Standard eyeglasses are not sufficient.[3] |
| Skin | Gloves and Lab Coat | Wear nitrile rubber gloves and a lab coat.[1] Ensure all skin is covered.[1] Thicker gloves generally offer better protection.[3] |
| Respiratory | NIOSH-approved Respirator | Required if working outside a fume hood or if dust/aerosols are generated.[1][4] |
Operational Plan: Safe Handling Protocol
Follow these steps to ensure safe handling during experimental procedures.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]
2. Handling:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]
3. Storage:
-
Store away from incompatible materials and foodstuffs.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[4][6] Seek medical attention.[4][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[4][6] If skin irritation persists, consult a physician.[4][6] |
| Inhalation | Move the individual to fresh air.[2][6] If breathing is difficult, provide artificial respiration and seek medical attention.[6] |
| Ingestion | Rinse the mouth with water and then drink plenty of water.[2][6] Call a doctor if you feel unwell.[2] |
Spill Response:
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7] Place the contaminated material into a sealed and labeled hazardous waste container.[7]
-
In the event of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[7]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[1] This must be done in accordance with all local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.[1][7]
In-Lab Waste Neutralization Protocol:
For aqueous waste containing this compound, a neutralization procedure can be performed within a certified chemical fume hood before disposal.[7]
1. Preparation:
-
Ensure all necessary PPE is worn.
-
If the waste is in an organic solvent, it is preferable to remove the solvent under reduced pressure if it is safe to do so.[7]
2. Neutralization:
-
Place the aqueous waste in a suitable reaction vessel with a magnetic stir bar.
-
Slowly add a 10% sodium hydroxide solution while stirring continuously. A 2 to 5-fold molar excess of NaOH is recommended.[7]
-
Gently heat the mixture to 50-60 °C for 2-4 hours.[7]
-
Periodically monitor the pH to ensure it remains alkaline (pH > 10).[7]
3. Final Steps:
-
Allow the mixture to cool to room temperature.
-
If the final pH is highly alkaline (pH > 10), neutralize it to a pH between 8 and 10 with a dilute acid (e.g., 1M HCl).[7]
-
The resulting solution can then be disposed of as aqueous chemical waste through your institution's EHS office.[7]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
